Feloprentan
Descripción
Structure
3D Structure
Propiedades
Número CAS |
204267-33-4 |
|---|---|
Fórmula molecular |
C31H32N2O6 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(2S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C31H32N2O6/c1-21-19-22(2)33-30(32-21)39-28(29(34)35)31(24-11-7-5-8-12-24,25-13-9-6-10-14-25)38-18-17-23-15-16-26(36-3)27(20-23)37-4/h5-16,19-20,28H,17-18H2,1-4H3,(H,34,35)/t28-/m1/s1 |
Clave InChI |
CLSJNXXMIVKULC-MUUNZHRXSA-N |
SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C |
SMILES isomérico |
CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C |
SMILES canónico |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C |
Apariencia |
Solid powder |
Otros números CAS |
204267-33-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LU 224332 LU 302872 LU-224332 LU-302872 LU302872 S-2-(4,6-dimethylpyrimidine-2-yloxy)-3-(2-(3,4-dimethoxyphenyl)ethoxy)-3,3-diphenylpropionic acid |
Origen del producto |
United States |
Feloprentan (LU-302872): Mechanistic Insights into Dual Endothelin Receptor Antagonism
Executive Summary
Feloprentan (developmental codes LU-302872 and LU-224332) is a highly potent, orally bioavailable, non-peptide dual endothelin receptor antagonist (ERA)[1][2][3]. By competitively inhibiting both Endothelin A (ETA) and Endothelin B (ETB) receptors, Feloprentan neutralizes the pleiotropic pathophysiological effects of Endothelin-1 (ET-1), the most potent endogenous vasoconstrictor[4]. This technical whitepaper dissects the pharmacological profile, molecular mechanism of action, and the rigorous, self-validating experimental methodologies required to evaluate Feloprentan in preclinical models.
The Rationale for Dual ETA/ETB Antagonism
The endothelin system is governed by two G-protein-coupled receptors: ETA and ETB[4][5].
-
ETA Receptors: Primarily localized on vascular smooth muscle cells, mediating potent vasoconstriction, cellular proliferation, and pro-fibrotic signaling[4].
-
ETB Receptors: Expressed on endothelial cells (mediating vasodilation via nitric oxide and prostacyclin release and acting as a clearance receptor for ET-1) and on smooth muscle cells (mediating vasoconstriction)[4].
The Causality of Experimental Drug Design: Early therapeutic strategies focused on selective ETA antagonists (e.g., sitaxentan, ambrisentan) to preserve ETB-mediated vasodilation and ET-1 clearance[6]. However, selective ETA blockade leads to a compensatory surge in circulating ET-1, which can overstimulate smooth muscle ETB receptors, driving paradoxical vasoconstriction and inflammation. Feloprentan was systematically engineered via structural variation of an ETA-selective precursor (LU-135252) to retain high ETA affinity while acquiring substantial ETB affinity[1]. This dual blockade effectively silences the entire ET-1 signaling axis, preventing compensatory ETB-mediated pathology in conditions like pulmonary fibrosis and post-infarction ventricular remodeling[2].
Pharmacological and Physicochemical Profile
Feloprentan is synthesized as an enantiomerically pure propionic acid derivative via an eight-step acid-catalyzed transetherification process[1][7].
Table 1: Quantitative Pharmacological Profile of Feloprentan (LU-302872)
| Parameter | Value | Source/Context |
| Chemical Name | (2S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropanoic acid | IUPAC standard[3] |
| Molecular Weight | 528.6 g/mol | Monoisotopic mass: 528.23 Da[3] |
| ETA Binding Affinity ( Ki ) | 2.15 nM | High-affinity competitive inhibition[1][7] |
| ETB Binding Affinity ( Ki ) | 4.75 nM | High-affinity competitive inhibition[1][7] |
| In Vivo Half-Life ( t1/2 ) | ~2.0 hours | Measured in rat plasma models |
| Effective In Vivo Dose | 10 mg/kg (Oral) | Reverses big ET-induced blood pressure increase[1] |
Mechanism of Action: Interrupting the ET-1 Axis
Feloprentan acts as a competitive antagonist at the orthosteric binding sites of both ETA and ETB receptors. By occupying these receptors, it prevents ET-1 from initiating the Phospholipase C (PLC) cascade, thereby halting inositol triphosphate (IP3)-mediated intracellular calcium release[5][8].
Figure 1: Mechanism of Action of Feloprentan blocking the ET-1/PLC/IP3 signaling cascade.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the evaluation of Feloprentan requires robust, self-validating experimental designs. Below is the gold-standard methodology for determining receptor binding affinities, incorporating internal controls to guarantee that the observed displacement is strictly receptor-mediated.
Protocol 1: ETA/ETB Radioligand Binding Assay
Rationale: Utilizing native tissue preparations (A10 cells for ETA and rat cerebellum for ETB) ensures that the antagonist is evaluated against physiologically relevant receptor conformations rather than artificial recombinant artifacts[4].
Step-by-Step Methodology:
-
Tissue Preparation:
-
ETA Source: Culture rat aortic smooth muscle A10 cells (ATCC CRL-1476). Harvest and homogenize in cold buffer (50 mM Tris-HCl, pH 7.4)[4].
-
ETB Source: Dissect and homogenize rat cerebellum in the same buffer[4].
-
Centrifuge homogenates at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer containing protease inhibitors.
-
-
Assay Assembly (96-Well Multiscreen Plates):
-
Add 20 pM of [ 125 I] ET-1 (the radioligand) to each well[4].
-
Add varying concentrations of Feloprentan (LU-302872) ranging from 10−11 to 10−5 M to generate a dose-response curve.
-
Self-Validation Step: Include a "Total Binding" control (vehicle only) and a "Non-Specific Binding" (NSB) control containing 1μM unlabeled ET-1. Specific binding is calculated as Total - NSB.
-
-
Incubation & Filtration:
-
Incubate the plates at 25°C for 120 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through Millipore 0.22 µm filters[4]. Wash three times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure bound radioactivity using a gamma scintillation counter.
-
Analyze data via non-linear regression to determine the IC50 . Calculate the Ki using the Cheng-Prusoff equation.
-
Figure 2: Workflow for the competitive radioligand binding assay of Feloprentan.
Protocol 2: In Vivo Hemodynamic Assessment
Rationale: To confirm that the in vitro binding translates to physiological efficacy, Feloprentan is tested against big ET-1-induced hemodynamic changes. Big ET-1 is the precursor to ET-1; using it assesses both the conversion pathway and the subsequent receptor activation[1].
-
Animal Preparation: Anesthetize male Sprague-Dawley rats and catheterize the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration)[1].
-
Baseline & Dosing: Establish baseline Mean Arterial Pressure (MAP). Administer Feloprentan (10 mg/kg, orally) or vehicle[1].
-
Challenge: Inject big ET-1 intravenously.
-
Validation: In vehicle-treated rats, big ET-1 induces a sustained hypertensive response. In Feloprentan-treated rats, this response is entirely blunted, confirming systemic ETA/ETB blockade[1].
Translational Applications and Tissue-Specific Effects
The broad expression of ET receptors means dual antagonism has wide-ranging translational implications:
-
Pulmonary Fibrosis & Inflammation: In ET-1 transgenic mice, elevated ET-1 drives pulmonary inflammation and interstitial fibrosis. Treatment with Feloprentan abolishes these fibrotic and inflammatory markers, highlighting the critical role of dual ET blockade in restoring the balance between the ET system and nitric oxide (NO) counter-regulation[2].
-
Post-Infarction Remodeling: Following myocardial infarction (MI), ET-1 expression surges in the scar tissue, driving pro-fibrotic and pro-inflammatory cascades. While short-term blockade is beneficial, long-term administration of LU-420627 (the HCl salt of LU-302872) in post-MI rats was shown to impair scar healing and exacerbate ventricular dilation, indicating that basal ET signaling is required for structural matrix deposition during late-stage cardiac repair[6].
-
Astrocyte Modulation: In the central nervous system, ET-1 reduces gap junction permeability and increases astrocytic protein content (hypertrophy). Feloprentan (at 10 µM) effectively blocks this ET-1-induced astrocytic hypertrophy, suggesting potential neuroprotective applications in ischemic stroke where tissue ET-1 levels are elevated[8].
Conclusion
Feloprentan (LU-302872) represents a masterclass in rational drug design, achieving potent, balanced dual antagonism of ETA and ETB receptors. Through rigorous, self-validating binding assays and in vivo hemodynamic models, it has proven to be a critical pharmacological tool for dissecting the endothelin system. While its ability to halt ET-1-driven fibrosis and vasoconstriction is profound, translational studies underscore the complex, context-dependent nature of endothelin signaling in tissue repair.
References
-
Wikipedia Contributors. "Endothelin receptor antagonist." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Amberg, W., et al. (1999). "Discovery and synthesis of (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 302872), a novel orally active mixed ET(A)/ET(B) receptor antagonist." Journal of Medicinal Chemistry, 42(16), 3026-32. Available at: [Link]
-
National Center for Advancing Translational Sciences (NCATS). "FELOPRENTAN - Inxight Drugs." NCATS. Available at: [Link]
-
Patsnap Synapse. "LU-224332 - Drug Targets, Indications, Patents." Patsnap. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9893800, Feloprentan." PubChem. Available at: [Link]
-
Riechers, H., et al. (2000). "Selective ETA Antagonists. 5. Discovery and Structure−Activity Relationships of Phenoxyphenylacetic Acid Derivatives." Journal of Medicinal Chemistry. Available at: [Link]
-
Hösli, E., et al. (2003). "Effect of endothelin-1 on astrocytic protein content." PubMed. Available at: [Link]
-
Nguyen, Q. T., et al. (2001). "Long-Term Effects of Nonselective Endothelin A and B Receptor Antagonism in Postinfarction Rat." Circulation (American Heart Association Journals). Available at: [Link]
- Google Patents. "WO2004100991A1 - Use of endothelin-1 antagonists for improving cancer therapy." Google Patents.
Sources
- 1. Discovery and synthesis of (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2- (4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 302872), a novel orally active mixed ET(A)/ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LU-224332 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Feloprentan | C31H32N2O6 | CID 9893800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2004100991A1 - Use of endothelin-1 antagonists for improving cancer therapy - Google Patents [patents.google.com]
- 6. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of endothelin-1 on astrocytic protein content - PubMed [pubmed.ncbi.nlm.nih.gov]
Binding affinity and kinetics of Feloprentan to ETA and ETB receptors
Binding Affinity and Kinetics of Feloprentan to ETA and ETB Receptors: A Technical Guide
Executive Summary & Molecular Pharmacology
Feloprentan, also known by its developmental codes LU 302872 and LU 224332, is a non-peptidic, orally active endothelin receptor antagonist (ERA) [1]. Historically, early-generation ERAs were designed to be highly selective for the Endothelin A (ETA) receptor. However, structural optimization of the ETA-selective antagonist LU 135252 led to the discovery of Feloprentan, which retains potent ETA affinity while gaining substantial Endothelin B (ETB) affinity [2].
This balanced, dual-antagonism profile is clinically and experimentally significant. While ETA receptors on smooth muscle cells primarily drive vasoconstriction and cellular proliferation, ETB receptors mediate both vasodilatory nitric oxide (NO) release and the clearance of Endothelin-1 (ET-1) [3]. By blocking both receptors, Feloprentan prevents the compensatory ET-1 signaling that often bypasses highly selective ETA antagonists, making it a valuable tool in cardiovascular and oncological research, such as in Morris hepatoma and acute pancreatitis models [4].
Equilibrium Binding Affinity Profile
The equilibrium inhibition constant ( Ki ) defines the concentration of the antagonist required to occupy 50% of the receptors at steady state. Feloprentan demonstrates high-affinity, nanomolar binding to both receptor subtypes, classifying it as a balanced mixed antagonist [5].
Table 1: Binding Affinity and Physiochemical Profile of Feloprentan
| Parameter | ETA Receptor | ETB Receptor | Selectivity Ratio (ETA/ETB) | AlogP |
| Ki (nM) | 2.15 | 4.75 | 0.45 | 5.15 |
| Pharmacology | Potent Antagonism | Potent Antagonism | Balanced Dual Blockade | Highly Lipophilic |
| In Vivo Effect | Blocks Vasoconstriction | Blocks ET-1 Clearance | Reverses Bronchospasm | Orally Bioavailable |
Data synthesized from foundational structure-activity relationship (SAR) studies and ChEMBL bioactivity databases[6],[7].
Mechanism of Action & Signaling Blockade
The endothelin system operates via G-protein-coupled receptors (GPCRs). ET-1 binding to ETA triggers the Gq/11 pathway, activating phospholipase C (PLC), increasing inositol triphosphate (IP3), and driving intracellular calcium release. Feloprentan competitively occupies the orthosteric binding pocket of both ETA and ETB, effectively uncoupling this signal transduction.
ET-1 signaling via ETA/ETB receptors and dual competitive blockade by Feloprentan.
Experimental Methodologies: Causality & Self-Validation
To accurately quantify the binding affinity and kinetic rates ( kon and koff ) of Feloprentan, researchers must overcome the compound's high lipophilicity (AlogP = 5.15)[6], which inherently causes high non-specific binding (NSB) to assay plastics and lipid membranes. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Radioligand Competition Binding Assay (Equilibrium Ki )
Objective: Determine the equilibrium binding affinity of Feloprentan against [125I] -ET-1. Causality & Rationale: Because Feloprentan is highly hydrophobic, standard glass fiber filters will artificially trap the drug, skewing the apparent affinity. Pre-treating filters with Polyethylenimine (PEI) neutralizes the negative charge of the glass, drastically reducing NSB.
-
Membrane Preparation: Isolate membranes from CHO cells stably expressing human ETA or ETB receptors. Homogenize in cold assay buffer (50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4). Note: BSA is critical to act as a carrier protein for Feloprentan, preventing precipitation.
-
Incubation: In a 96-well low-binding plate, combine 50 µg of membrane protein, 0.05 nM [125I] -ET-1, and varying concentrations of Feloprentan (0.01 nM to 10 µM).
-
Self-Validation (NSB Control): Dedicate a subset of wells to contain 1 µM unlabeled ET-1. The signal in these wells represents the assay's NSB baseline.
-
Filtration: Terminate the reaction after 2 hours at 25°C by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI. Wash three times with ice-cold buffer to lock the bound state.
-
Analysis: Measure radioactivity using a gamma counter. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Protocol B: Surface Plasmon Resonance (SPR) for GPCR Kinetics
Objective: Determine the association ( kon ) and dissociation ( koff ) rate constants to calculate Target Residence Time ( τ=1/koff ). Causality & Rationale: GPCRs denature when removed from lipid bilayers. To measure true kinetics, ETA/ETB receptors must be immobilized within Styrene Maleic Acid (SMA) lipid nanodiscs. Furthermore, Feloprentan requires DMSO for solubility; slight mismatches in DMSO concentration between the sample and running buffer cause massive refractive index artifacts.
Surface Plasmon Resonance (SPR) workflow for determining Feloprentan binding kinetics.
-
Immobilization: Capture biotinylated ETA/ETB-embedded nanodiscs onto a Streptavidin (SA) sensor chip.
-
Solvent Correction Calibration: Run a standard curve of 0.5% to 1.5% DMSO over the chip to create a solvent correction plot. This self-validating step mathematically subtracts bulk refractive index shifts caused by the solvent.
-
Multi-Cycle Kinetics: Inject Feloprentan in a 2-fold dilution series (from 50 nM down to 0.78 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 3 minutes for association and 15 minutes for dissociation.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff . A prolonged koff indicates a high residence time, suggesting that Feloprentan can maintain receptor blockade even when local ET-1 concentrations transiently spike.
Translational Impact
The precise nanomolar binding affinity of Feloprentan translates directly to robust in vivo efficacy. At a dose of 10 mg/kg, Feloprentan successfully antagonizes big ET-induced blood pressure increases and bronchospasms [2]. Furthermore, its ability to block both ETA and ETB has been leveraged in oncology research, where it demonstrated significant inhibition of Morris hepatoma cell growth by disrupting ET-1 mediated autocrine proliferation loops [8].
References
-
Amberg, W., Hergenröder, S., Hillen, H., Jansen, R., Kettschau, G., Kling, A., Klinge, D., Raschack, M., Riechers, H., & Unger, L. (1999). Discovery and Synthesis of (S)-3-[2-(3,4-Dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic Acid (LU 302872), a Novel Orally Active Mixed ETA/ETB Receptor Antagonist. Journal of Medicinal Chemistry, 42(16), 3026–3032. 2
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9893800, Feloprentan. PubChem. 1
-
Wikipedia (2024). Endothelin receptor antagonist. 3
-
European Bioinformatics Institute (EMBL-EBI). Compound: FELOPRENTAN (CHEMBL316735). ChEMBL Database. 6
-
Baishideng Publishing Group (2005). Effect of endothelin-1 receptor antagonists on histological and ultrastructural changes in the pancreas and trypsinogen activation in the early course of caerulein-induced acute pancreatitis in rats. World Journal of Gastroenterology. 4
Sources
- 1. Feloprentan | C31H32N2O6 | CID 9893800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. wjgnet.com [wjgnet.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Compound: FELOPRENTAN (CHEMBL316735) - ChEMBL [ebi.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The endothelin system in Morris hepatoma-7777: an endothelin receptor antagonist inhibits growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Structural Properties and Molecular Weight Dynamics of Feloprentan (C31H32N2O6)
Executive Summary
Feloprentan, designated during its development as LU 302872, is a highly potent, orally active mixed endothelin receptor antagonist (ERA)[1]. Designed to modulate the endothelin axis, this small molecule effectively neutralizes the vasoconstrictive and proliferative effects of Endothelin-1 (ET-1). This technical guide provides an in-depth analysis of the structural properties, molecular weight dynamics, synthetic causality, and analytical validation protocols of Feloprentan, tailored for researchers and drug development professionals.
Physicochemical Architecture & Molecular Weight Dynamics
The structural complexity of Feloprentan is defined by its molecular formula, C31H32N2O6 , which yields a standard molecular weight of 528.6 g/mol and a monoisotopic mass of 528.2260 Da [2].
From a drug design perspective, Feloprentan represents a fascinating case study in physicochemical optimization. With a molecular weight over 500 Da and an AlogP of approximately 5.15[3], the compound borders on violating Lipinski’s Rule of Five. However, these properties are not arbitrary; they are mechanistically essential. The high lipophilicity is dictated by the massive 3,3-diphenylpropanoic acid core and the 2-(3,4-dimethoxyphenyl)ethoxy side chain, which are strictly required to penetrate and anchor the molecule within the deep, hydrophobic binding pockets of the endothelin receptors[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Clinical/Structural Implication |
| Molecular Formula | C31H32N2O6 | Defines the heavy atom count (41 atoms) required for receptor pocket filling. |
| Molecular Weight | 528.6 g/mol | High MW necessitates specific transport/absorption mechanisms for oral activity. |
| Monoisotopic Mass | 528.2260 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| AlogP | 5.15 | High lipophilicity ensures optimal partitioning into cellular membranes. |
| Polar Surface Area | 100.0 Ų | Sufficiently low to allow membrane permeability while maintaining H-bond interactions. |
Pharmacological Profile: Mixed ETA/ETB Antagonism
Feloprentan is classified as a mixed ERA, meaning it exhibits near-equipotent antagonism at both the Endothelin A (ETA) and Endothelin B (ETB) receptors. The (2S)-stereocenter is the critical topological feature that aligns the pyrimidine ring with the extracellular loops of the receptors, preventing the binding of the endogenous ET-1 peptide.
Table 2: Receptor Binding Affinities (Ki)
| Target Receptor | Binding Affinity (Ki) | Selectivity Ratio (ETA:ETB) |
| ETA Receptor | 2.15 nM | ~1 : 2.2 |
| ETB Receptor | 4.75 nM | ~1 : 2.2 |
By blocking these Gq-protein coupled receptors, Feloprentan halts the downstream activation of Phospholipase C (PLC), thereby preventing the release of intracellular calcium (Ca2+) that normally triggers severe vasoconstriction and cellular proliferation[1].
Fig 1. Mechanistic pathway of Feloprentan inhibiting ETA/ETB receptor-mediated calcium signaling.
Synthetic Strategy & Mechanistic Causality
The synthesis of Feloprentan requires precise stereochemical control to yield the enantiomerically pure (S)-configuration. The presence of the bulky 3,3-diphenyl group creates immense steric hindrance at the C3 position of the propanoic acid backbone.
The Transetherification Imperative: Standard SN2 nucleophilic substitutions fail at the C3 position due to this steric shielding. To overcome this, the synthesis utilizes a highly controlled, acid-catalyzed transetherification in an eight-step pathway[1]. This choice of causality ensures that the 2-(3,4-dimethoxyphenyl)ethoxy side chain is successfully installed without triggering elimination reactions or racemizing the sensitive chiral center at the C2 position.
Experimental Protocols for Structural Validation
To ensure scientific integrity and self-validation, the following protocols dictate the standard methodologies for verifying the molecular weight and structural topology of synthesized Feloprentan.
Protocol A: LC-MS/MS Molecular Weight Confirmation
Causality: Feloprentan contains a 4,6-dimethylpyrimidine moiety featuring basic nitrogen atoms. This structural trait makes the molecule highly susceptible to protonation, dictating the use of Positive Electrospray Ionization (ESI+) to yield a robust[M+H]+ signal.
-
Sample Preparation: Dissolve 1.0 mg of Feloprentan in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) supplemented with 0.1% formic acid. Logic: Formic acid acts as the proton donor required to ionize the pyrimidine nitrogens.
-
Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes. Logic: The high lipophilicity (AlogP 5.15) requires a strong organic gradient to elute the compound from the hydrophobic C18 stationary phase.
-
Ionization & Detection: Operate the Q-TOF mass spectrometer in ESI+ mode. Scan for the monoisotopic mass.
-
Data Validation: Extract the chromatogram for the expected [M+H]+ ion at m/z 529.2333 . Verify the isotopic distribution against the theoretical pattern for C31H32N2O6 to confirm the absence of halogenated or metallic impurities.
Fig 2. LC-MS/MS analytical workflow for Feloprentan molecular weight validation.
Protocol B: 1H-NMR Structural Elucidation
Causality: The dense clustering of aromatic rings (two phenyls, one pyrimidine, one dimethoxyphenyl) requires high-resolution magnetic fields and a solvent that prevents signal overlap in the 7.0–8.0 ppm range.
-
Solvent Selection: Dissolve 5.0 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3). Logic: CDCl3 provides excellent solubility for this lipophilic molecule and avoids the broad water peaks often seen in DMSO-d6.
-
Acquisition: Acquire a 1D proton spectrum using a 400 MHz or 600 MHz NMR spectrometer (minimum 16 scans, relaxation delay of 2 seconds).
-
Signal Assignment & Validation:
-
Methoxy Protons: Identify the two distinct singlets at ~3.8 ppm corresponding to the 3,4-dimethoxyphenyl ether.
-
Pyrimidine Methyls: Locate the sharp singlet integrating to 6 protons at ~2.4 ppm, confirming the 4,6-dimethyl substitution.
-
Chiral Core: Confirm the presence of the chiral methine proton at the C2 position, which couples with the adjacent C3 proton, appearing as a distinct doublet/doublet of doublets.
-
References
-
PubChem. "Feloprentan | C31H32N2O6 | CID 9893800". National Center for Biotechnology Information. URL:[Link]
-
Amberg, W., et al. "Discovery and Synthesis of (S)-3-[2-(3,4-Dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic Acid (LU 302872), a Novel Orally Active Mixed ETA/ETB Receptor Antagonist". Journal of Medicinal Chemistry, 1999. URL:[Link]
-
ChEMBL. "Compound: FELOPRENTAN (CHEMBL316735)". European Bioinformatics Institute. URL:[Link]
Sources
Decoding the Pharmacological Disruption of Endothelin-1 Signaling: A Technical Whitepaper on Feloprentan
Executive Summary
The Endothelin-1 (ET-1) signaling axis is a primary driver of vascular tone, cellular proliferation, and fibrotic tissue remodeling. Pathological hyperactivation of this pathway is a hallmark of pulmonary arterial hypertension, acute pancreatitis, and the tumor microenvironment. This whitepaper provides an in-depth technical analysis of Feloprentan (LU-302872) , a potent small-molecule endothelin receptor antagonist (ERA). Designed for researchers and drug development professionals, this guide deconstructs the mechanistic causality of Feloprentan, outlines self-validating experimental workflows for receptor antagonism, and explores its translational applications.
The Pathobiology of the Endothelin-1 Axis
Endothelin-1 (ET-1) is a 21-amino acid peptide and one of the most potent endogenous vasoconstrictors identified to date. Its biological effects are mediated through two distinct G-protein-coupled receptors (GPCRs):
-
ETA Receptors: Primarily located on vascular smooth muscle cells, driving potent vasoconstriction and cellular proliferation via Gq -protein coupling.
-
ETB Receptors: Located on endothelial cells (mediating ET-1 clearance and vasodilation via nitric oxide release) and on smooth muscle cells/fibroblasts (mediating vasoconstriction and proliferation in pathological states).
In healthy physiological states, ET-1 release is tightly regulated. However, in oncological and fibrotic paradigms, the localized overexpression of ET-1 creates a positive feedback loop of hypoxia, angiogenesis, and unchecked cellular proliferation [1].
Molecular Profile and Mechanistic Causality of Feloprentan
Feloprentan (IUPAC: (2S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylpropanoic acid) is a synthetic, non-peptide antagonist that competitively binds to endothelin receptors [2].
The Causality of Mixed Antagonism: Early drug development heavily favored highly selective ETA antagonists to preserve the clearance and vasodilatory functions of endothelial ETB receptors. However, clinical and experimental data revealed that selective ETA blockade often leads to a compensatory shunting of ET-1 to smooth muscle ETB receptors, which paradoxically sustains pathological proliferation and vasoconstriction.
Feloprentan acts as a mixed (dual) ETA/ETB receptor antagonist [3]. By occupying the orthosteric binding sites of both receptor subtypes, Feloprentan completely uncouples the ET-1 signaling apparatus, preventing Gq -mediated Phospholipase C (PLC) activation, subsequent Inositol triphosphate ( IP3 ) generation, and the catastrophic release of intracellular calcium ( Ca2+ ).
Fig 1: Feloprentan disrupts ET-1 mediated Gq-protein signaling and calcium mobilization.
Quantitative Pharmacodynamics and Physicochemical Profiling
To contextualize Feloprentan within the broader landscape of ERAs, the following table summarizes its physicochemical properties against other benchmark clinical compounds.
| Compound | Mechanism | Molecular Weight | Target Receptors | Primary Clinical / Research Utility |
| Feloprentan | Mixed ERA | 528.6 g/mol | ETA and ETB | Oncology, Pancreatitis, Fibrosis Models |
| Bosentan | Dual ERA | 551.6 g/mol | ETA and ETB | Pulmonary Arterial Hypertension (PAH) |
| Sitaxentan | Selective ERA | 454.5 g/mol | ETA (Highly selective) | PAH (Withdrawn due to hepatotoxicity) |
| Macitentan | Dual ERA | 588.3 g/mol | ETA and ETB | PAH (Next-generation, high tissue penetration) |
Data synthesized from PubChem physicochemical records and established ERA pharmacological profiles [1, 2].
Experimental Workflows: Validating Receptor Antagonism
As a Senior Application Scientist, it is critical to recognize that a protocol is only as reliable as its internal controls. To quantify the inhibitory potency ( IC50 ) of Feloprentan against ET-1, we utilize a High-Throughput Fluorescence-Based Calcium Mobilization Assay .
Self-Validating Assay Architecture
A self-validating system requires mathematical proof of assay robustness before data is accepted. This protocol mandates the calculation of the Z'-factor for every microplate.
-
Positive Control (Max Signal): ET-1 challenge + Vehicle (0.1% DMSO).
-
Negative Control (Min Signal): ET-1 challenge + Reference Antagonist (e.g., 10 µM Bosentan).
-
Acceptance Criteria: A Z'-factor ≥0.6 is required to confirm that the assay window is sufficient to accurately resolve Feloprentan's dose-response curve.
Step-by-Step Methodology
-
Cell Culture & Seeding: Seed Chinese Hamster Ovary (CHO) cells stably transfected with human ETA or ETB receptors into 384-well black-wall, clear-bottom plates at 10,000 cells/well.
-
Causality: Wild-type CHO cells lack endogenous endothelin receptors. Using a transfected line ensures that any calcium transient observed is exclusively driven by the target receptor, eliminating off-target noise.
-
-
Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM Probenecid in assay buffer for 45 minutes at 37°C.
-
Causality: Fluo-4 AM provides a >100-fold increase in fluorescence upon binding free intracellular Ca2+ . Probenecid is strictly required to inhibit organic anion transporters, preventing the cells from prematurely pumping the dye out of the cytoplasm.
-
-
Compound Pre-incubation: Add Feloprentan in a 10-point serial dilution (ranging from 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature.
-
Causality: GPCR antagonists require time to reach thermodynamic binding equilibrium at the orthosteric site. Skipping this step results in artificially inflated (weaker) IC50 values during the agonist challenge.
-
-
Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject ET-1 at its predetermined EC80 concentration while simultaneously recording fluorescence (Ex: 488 nm / Em: 525 nm) at 1-second intervals for 3 minutes.
-
Causality: Using the EC80 (rather than EC100 ) ensures the system is not saturated, allowing the competitive antagonism of Feloprentan to be accurately measured and plotted via Schild analysis.
-
-
Data Analysis: Calculate the area under the curve (AUC) of the calcium transients and fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the IC50 .
Fig 2: High-throughput calcium mobilization assay workflow for Feloprentan validation.
Translational Perspectives: Oncology and Tissue Fibrosis
Beyond traditional cardiovascular applications, Feloprentan represents a critical tool in modern oncology and fibrotic disease research.
Tumor Microenvironment Modulation: Solid tumors frequently hijack the ET-1 axis to regulate the myogenic tone of tumor-irrigating arterioles. Because of the massive localized increase in ET-1 abundance and ETA receptor density in tumor vessels, these arterioles exist in a state of chronic, pathological constriction. Administration of a mixed ERA like Feloprentan selectively normalizes tumor vasculature, substantially increasing tumor perfusion without altering blood flow in healthy tissues. This mechanism is currently being leveraged to improve the delivery, penetration, and efficacy of co-administered chemotherapeutics [4].
Fibrosis and Inflammation: In models of acute pancreatitis and pulmonary fibrosis, ET-1 promotes the transdifferentiation of fibroblasts into myofibroblasts, driving extracellular matrix deposition. By blocking both ETA and ETB receptors, Feloprentan halts this fibrotic cascade at the receptor level, providing a robust pharmacological intervention point before irreversible tissue remodeling occurs.
References
-
Wikipedia Contributors. "Endothelin receptor antagonist." Wikipedia, The Free Encyclopedia. URL: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9893800, Feloprentan." PubChem. URL:[Link]
-
National Center for Advancing Translational Sciences (NCATS). "FELOPRENTAN." Inxight Drugs. URL:[Link]
- World Intellectual Property Organization. "Use of endothelin-1 antagonists for improving cancer therapy." Patent WO2004100991A1.
In vitro receptor selectivity and potency of Feloprentan small molecule
[label="3. Filtration &
Figure 1: Mechanism of action of Feloprentan as a dual ETA/ETB receptor antagonist.
In Vitro Receptor Selectivity and Binding Affinity
The in vitro potency of Feloprentan is defined by its inhibition constant ( Ki ), which reflects the absolute binding affinity of the small molecule to the receptor, independent of the radioligand concentration used in the assay.
Structural variations derived from earlier ETA -selective compounds (like LU 135252) led to the synthesis of Feloprentan, which retains high ETA affinity while gaining substantial ETB affinity (Amberg et al., 1999)[1],[2].
Quantitative Data Summary
The table below summarizes the binding kinetics of Feloprentan compared to the native ligand (ET-1). The selectivity ratio ( Ki ETB / Ki ETA ) of 2.2 classifies Feloprentan as a "mixed" or "balanced" dual antagonist, distinguishing it from highly selective ETA antagonists (which typically have ratios > 1000) (Wikipedia, 2024)[3].
| Compound | Target Receptor | Ki (nM) | Selectivity Ratio ( ETB / ETA ) | Molecular Weight |
| Feloprentan | ETA | 2.15 | 2.2 (Dual Antagonist) | 528.6 g/mol |
| Feloprentan | ETB | 4.75 | - | 528.6 g/mol |
| ET-1 (Native) | ETA / ETB | ~0.1 - 0.4 | ~1.0 (Non-selective) | 2492 g/mol |
Experimental Methodology: In Vitro Profiling Workflows
To accurately determine the Ki and IC50 of Feloprentan, researchers must employ rigorous radioligand competition binding assays. As a Senior Application Scientist, I emphasize that listing steps is insufficient; understanding the causality behind the assay conditions is critical for reproducibility and data integrity.
Figure 2: Step-by-step workflow for in vitro radioligand competition binding assay.
Step 1: Membrane Preparation
-
Procedure: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Causality & Integrity: The buffer must be supplemented with 5 mM EDTA and a protease inhibitor cocktail (e.g., PMSF, leupeptin). Why? EDTA chelates divalent cations required by metalloproteases, while the inhibitor cocktail prevents the enzymatic degradation of the GPCRs during mechanical lysis, ensuring the structural integrity of the binding pocket.
Step 2: Radioligand Competition Incubation
-
Procedure: In a 96-well plate, combine 10-20 µg of membrane protein, 0.05 nM of [125I]ET−1 (for ETA ) or [125I]ET−3 (for ETB ), and varying concentrations of Feloprentan ( 10−11 to 10−5 M). Incubate at 25°C for 120 minutes.
-
Causality & Integrity: [125I]ET−3 is specifically chosen for the ETB assay because ET-3 has a much higher natural affinity for ETB over ETA , providing a cleaner signal-to-noise ratio. The assay buffer must contain 0.1% Bovine Serum Albumin (BSA). Why? Feloprentan is a highly lipophilic small molecule. BSA acts as a carrier protein, preventing the drug and the peptide radioligand from non-specifically adhering to the hydrophobic plastic walls of the microplate, which would artificially skew the apparent IC50 .
Step 3: Self-Validating System & Quality Control
-
Procedure: Every assay plate must include a B0 well (total binding, containing only the radioligand and membrane) and an NSB well (Non-Specific Binding, containing the radioligand, membrane, and 1 µM of unlabeled ET-1).
-
Causality & Integrity: This creates a self-validating system. The Z'-factor of the plate is calculated using the B0 and NSB wells. A plate is only accepted if Z′>0.5 . This guarantees that the dynamic range of the assay is sufficient to accurately resolve the sub-nanomolar displacement kinetics of Feloprentan.
Step 4: Filtration and Data Analysis
-
Procedure: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer. Measure retained radioactivity using a gamma counter.
-
Causality & Integrity: PEI is a cationic polymer. Pre-soaking the filters in PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligands to the filter itself. Data is then subjected to non-linear regression analysis (using the Cheng-Prusoff equation) to convert the measured IC50 into the absolute Ki values (2.15 nM for ETA ; 4.75 nM for ETB ) (Amberg et al., 1999)[1].
Functional Efficacy in Cellular Models
Beyond receptor binding, the functional potency of Feloprentan has been validated in vitro using pathological cell models. For instance, in the Morris hepatoma-7777 cell line, where the endothelin system is hyperactivated, Feloprentan successfully inhibited tumor cell proliferation. Notably, the dual antagonism of Feloprentan proved more effective at halting cell cycle progression than selective ETA antagonists alone, achieving a 50% growth inhibition at a concentration of 8×10−5 mol/L (Hocher et al., 2008)[4]. This functional data corroborates the mechanistic hypothesis that blocking both receptors is necessary to fully neutralize ET-1 mediated mitogenesis.
Conclusion
Feloprentan (LU-302872) represents a triumph of rational drug design, achieving a highly potent, balanced dual-antagonism profile against the endothelin system. Its sub-nanomolar to low-nanomolar Ki values for both ETA and ETB receptors ensure comprehensive blockade of pathological vasoconstriction and cellular proliferation. The rigorous in vitro methodologies detailed above provide a standardized, self-validating framework for researchers to further profile this molecule in novel therapeutic contexts, such as oncology and fibrotic diseases.
References
-
Amberg, W., Hergenröder, S., Hillen, H., Jansen, R., Kettschau, G., Kling, A., Klinge, D., Raschack, M., Riechers, H., & Unger, L. (1999). Discovery and Synthesis of (S)-3-[2-(3,4-Dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic Acid (LU 302872), a Novel Orally Active Mixed ETA/ETB Receptor Antagonist. Journal of Medicinal Chemistry, 42(16), 3026–3032. URL:[Link]
-
Hocher, B., Stoltenburg-Didinger, G., Pfab, T., Godes, M., Bauer, C., & Trautner, C. (2008). The endothelin system in Morris hepatoma-7777: an endothelin receptor antagonist inhibits growth in vitro and in vivo. International Journal of Oncology. URL:[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9893800, Feloprentan. PubChem. URL:[Link]
-
Wikipedia Contributors. (2024). Endothelin receptor antagonist. Wikipedia, The Free Encyclopedia. URL:[Link]
Sources
How to dissolve Feloprentan powder in DMSO for cell culture assays
Application Note: Reconstitution and In Vitro Assay Protocol for Feloprentan (LU-302872)
Introduction & Mechanistic Background
Feloprentan (also known by its developmental codes LU-302872 and LU-224332) is a potent, synthetic small-molecule endothelin receptor antagonist[1][2]. It functions as a mixed antagonist, competitively binding to both Endothelin A (ETA) and Endothelin B (ETB) receptors[2][3]. The endothelin signaling axis is a fundamental driver of vasoconstriction, cellular proliferation, and fibrotic tissue remodeling[3]. Consequently, precise in vitro evaluation of endothelin blockade is critical for drug development targeting pulmonary arterial hypertension, cardiovascular diseases, and tumor microenvironments[2][4].
Because Feloprentan is a highly lipophilic compound, its preparation for aqueous cell culture assays requires rigorous solvation protocols. This guide outlines the optimal methodology for reconstituting Feloprentan powder in Dimethyl Sulfoxide (DMSO) and establishing a self-validating experimental workflow for downstream cellular assays.
Physicochemical Properties & Solvation Metrics
Accurate molarity calculations and solvent selection depend entirely on the physicochemical properties of the compound[1][5].
| Property | Value | Experimental Implication & Causality |
| Chemical Name | Feloprentan (LU-302872) | Identifies the specific dual ETA/ETB antagonist[1]. |
| Molecular Weight | 528.6 g/mol | Required for exact molarity calculations (e.g., 5.286 mg/mL = 10 mM)[6]. |
| Molecular Formula | C31H32N2O6 | Highly lipophilic structure with multiple aromatic rings[1]. |
| Primary Solvent | 100% Anhydrous DMSO | High lipophilicity necessitates an organic solvent; aqueous buffers will cause immediate compound precipitation[7]. |
| Target | ETA and ETB Receptors | Dual blockade requires careful dose-response titrations to capture biphasic receptor kinetics[2]. |
Master Stock Preparation Protocol (10 mM in DMSO)
Objective: To generate a stable 10 mM master stock of Feloprentan that prevents structural degradation and ensures reproducible dosing across independent biological replicates.
Step-by-Step Methodology:
-
Equilibration: Allow the sealed vial of Feloprentan powder to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes prior to opening.
-
Causality: Opening a cold vial causes ambient moisture to condense on the hygroscopic powder. Water ingress accelerates hydrolysis and drastically reduces the solubility limit of the compound in DMSO.
-
-
Solvent Selection: Utilize only sterile, cell-culture grade, 100% anhydrous DMSO.
-
Causality: Standard laboratory DMSO absorbs atmospheric water over time. Anhydrous DMSO ensures complete disruption of the compound's crystalline lattice.
-
-
Calculation & Addition: To prepare a standard 10 mM stock, add DMSO proportionally to the mass of the powder.
-
Formula:Volume (mL) = Mass (mg) / (Molecular Weight (g/mol) × Desired Concentration (M))
-
Example: For exactly 1.0 mg of Feloprentan, add 189.2 µL of DMSO.
-
Example: For exactly 5.286 mg of Feloprentan, add 1.0 mL of DMSO.
-
-
Dissolution: Pipette the mixture gently. If the powder does not dissolve instantly, vortex for 30 seconds. If microscopic particulates remain, sonicate the sealed vial in a room-temperature water bath for 2–5 minutes.
-
Causality: Sonication provides the kinetic energy necessary to break intermolecular bonds without the thermal degradation risks associated with direct heating.
-
-
Aliquoting & Storage: Divide the 10 mM stock into single-use aliquots (e.g., 10–20 µL) in sterile, tightly sealed microcentrifuge tubes. Store immediately at -20°C or -80°C in the dark.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles. Repeated temperature fluctuations induce compound precipitation and structural shearing, leading to inaccurate downstream dosing.
-
Reconstitution Workflow Visualization
Caption: Step-by-step workflow for the reconstitution, storage, and dilution of Feloprentan.
Working Solution Preparation for Cell Culture
When applying Feloprentan to living cells (e.g., primary vascular smooth muscle cells or transfected CHO cells), the organic solvent must be heavily diluted to prevent cytotoxicity[8][9].
Protocol:
-
Thaw a single aliquot of the 10 mM master stock at room temperature strictly on the day of the experiment.
-
Perform intermediate serial dilutions in a transitional vehicle (e.g., PBS or serum-free media) to create a 1000X working solution.
-
Dilute the 1000X solution directly into the complete cell culture medium to reach the final desired testing concentration (typically ranging from 1 nM to 10 µM)[10].
-
Critical Control (Vehicle): Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) .
-
Causality: DMSO concentrations above 0.1% can alter cell membrane permeability, induce spontaneous differentiation, or trigger apoptosis, which fundamentally confounds cell viability and migration assays[10].
-
-
Always include a "Vehicle Control" group treated with the exact same final concentration of DMSO (e.g., 0.1%) but lacking Feloprentan.
Endothelin Receptor Signaling & Inhibition Pathway
Feloprentan exerts its biological effect by competitively occupying the binding pockets of ETA and ETB receptors. This steric hindrance prevents the endogenous ligand, Endothelin-1 (ET-1), from initiating the downstream Gq-protein coupled signaling cascade, thereby inhibiting intracellular calcium release and protein kinase C (PKC) activation[2][9].
Caption: Mechanism of action of Feloprentan blocking ET-1 mediated Gq-coupled signaling.
Representative In Vitro Assay: Intracellular Calcium Flux
Because ETA and ETB are Gq-coupled receptors, their activation leads to a rapid, transient spike in intracellular calcium. A Calcium Flux Assay is the industry gold standard for validating the functional potency (IC50) of endothelin receptor antagonists like Feloprentan[11].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., ETA/ETB-expressing CHO cells) in a 96-well or 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove culture media. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an assay buffer containing probenecid. Incubate for 45–60 minutes at 37°C.
-
Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out of the cytoplasm.
-
-
Antagonist Pre-incubation: Wash the cells and add serial dilutions of Feloprentan (final DMSO ≤ 0.1%). Pre-incubate for 30 minutes.
-
Causality: Pre-incubation allows the antagonist to reach thermodynamic equilibrium with the receptors before the agonist is introduced, ensuring accurate IC50 calculations.
-
-
Agonist Stimulation & Reading: Place the plate in a kinetic fluorescence reader (e.g., FLIPR). Inject a sub-maximal concentration of ET-1 (e.g., EC80) and continuously record fluorescence (Excitation ~488 nm, Emission ~520 nm) for 3 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) or maximum fluorescence peak. Plot the normalized response against the log concentration of Feloprentan to determine the inhibitory concentration (IC50).
References
-
Feloprentan | C31H32N2O6 | CID 9893800 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]
-
Feloprentan, 1 mg - CP Lab Safety Source: CP Lab Safety URL:[Link]
-
Compound: FELOPRENTAN (CHEMBL316735) Source: ChEMBL - EMBL-EBI URL:[Link]
-
Endothelin receptor antagonist Source: Wikipedia URL:[Link]
-
HJP 272, an endothelin receptor antagonist, and its role in cancer cell migration and invasion Source: PubMed Central (PMC) URL:[Link]
-
Endothelin B receptor inhibition rescues aging-dependent neuronal regenerative decline Source: eLife Sciences URL:[Link]
-
A Live-Cell Assay for Studying Extracellular and Intracellular Endothelin-Converting Enzyme Activity Source: Hypertension (AHA Journals) URL:[Link]
Sources
- 1. Feloprentan | C31H32N2O6 | CID 9893800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. LU-224332 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. WO2004100991A1 - Use of endothelin-1 antagonists for improving cancer therapy - Google Patents [patents.google.com]
- 5. Compound: FELOPRENTAN (CHEMBL316735) - ChEMBL [ebi.ac.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. Benzenepropanoic acid,a-hydroxy-b-methoxy-b-phenyl-,(aS)- | 178306-52-0 [chemicalbook.com]
- 8. Endothelin B receptor inhibition rescues aging-dependent neuronal regenerative decline | eLife [elifesciences.org]
- 9. ahajournals.org [ahajournals.org]
- 10. HJP 272, an endothelin receptor antagonist, and its role in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Dosing Protocol for Feloprentan in Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Rat Models
Introduction & Scientific Rationale
Pulmonary Arterial Hypertension (PAH) is a severe, progressive vascular disease characterized by increased pulmonary vascular resistance, right ventricular (RV) hypertrophy, and eventual right heart failure[1]. The endothelin (ET) system plays a central pathophysiological role in PAH. Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor and smooth muscle mitogen that acts via two G-protein-coupled receptors: ETA and ETB[2].
While ETA receptors primarily mediate vasoconstriction and cell proliferation, ETB receptors on endothelial cells mediate vasodilation and ET-1 clearance[2]. However, in pathological states like PAH, ETB receptors on smooth muscle cells and fibroblasts are upregulated, contributing to maladaptive fibrosis and inflammation. Feloprentan (also known as LU 302872) is a highly potent, orally active, non-peptide mixed ETA/ETB receptor antagonist[3].
Causality in Experimental Design: Using a dual ETA/ETB antagonist like Feloprentan prevents the compensatory ET-1 upregulation from overwhelming a selective ETA blockade. By blocking both receptors simultaneously, Feloprentan effectively blunts both the proliferative and fibrotic cascades in the pulmonary vasculature, offering a comprehensive pharmacological intervention[3].
Diagram illustrating Feloprentan's dual ETA/ETB receptor blockade in the Endothelin-1 pathway.
The Monocrotaline (MCT) Rat Model
The monocrotaline (MCT) rat model is the gold standard for preclinical PAH drug evaluation[1]. MCT is a pyrrolizidine alkaloid that, upon hepatic metabolization to MCT pyrrole, causes selective endothelial injury in the pulmonary circulation[1].
Causality in Model Selection: A single dose of 60 mg/kg MCT reliably induces severe pulmonary vascular remodeling and right ventricular pressure overload within 3 to 4 weeks, without causing the immediate acute hepatic toxicity seen at higher doses[1]. This window provides a predictable, self-validating timeline for evaluating the therapeutic reversal of PAH.
In Vivo Experimental Protocol
Materials and Reagents Preparation
-
Animals: Male Sprague-Dawley rats (250–300 g). Rationale: Male rats are preferred to eliminate the protective and confounding hormonal effects of estrogen on the pulmonary vasculature, ensuring a uniform disease progression[1].
-
Monocrotaline (MCT) Formulation: Dissolve MCT powder in 1N HCl, neutralize to pH 7.4 with 1N NaOH, and dilute in sterile saline to a final concentration of 60 mg/mL[1].
-
Feloprentan (LU 302872) Formulation: Prepare Feloprentan as a homogenous suspension in 0.5% methylcellulose or dissolve it in a weakly basic vehicle (e.g., 0.1 N NaOH adjusted to pH 7.5)[3][4].
Phase 1: Induction of PAH (Day 0)
-
Acclimatization: Allow rats to acclimatize to the vivarium for 7 days prior to the experiment.
-
Induction: On Day 0, administer a single intraperitoneal (i.p.) injection of MCT at 60 mg/kg to the experimental cohort[1][5].
-
Control Validation: Administer an equivalent volume of sterile saline i.p. to a cohort of age-matched healthy control rats.
Phase 2: Feloprentan Dosing Regimen (Days 14–28)
To evaluate the reversal of PAH, treatment must begin after the onset of disease pathology, which typically manifests hemodynamically by Day 14 post-MCT[5].
-
Randomization: On Day 14, randomize the MCT-treated rats into two distinct groups: MCT + Vehicle and MCT + Feloprentan.
-
Dosing: Administer Feloprentan at 10 mg/kg/day via oral gavage[3].
-
Causality of Dosing Route: While drinking water administration is possible, oral gavage is mandatory for late-stage PAH models. As right heart failure progresses, rats exhibit reduced and highly variable water intake. Ad libitum administration would lead to sub-therapeutic dosing and skewed data[4][5].
-
-
Monitoring: Continue daily gavage dosing from Day 14 to Day 28. Monitor body weight daily to adjust the gavage volume accurately.
Phase 3: Endpoint Measurements (Day 28)
-
Hemodynamics: Anesthetize the rats. Insert a high-fidelity pressure-volume catheter via the right external jugular vein into the right ventricle (RV) to measure Right Ventricular Systolic Pressure (RVSP)[5].
-
Tissue Harvesting: Euthanize the animals via exsanguination. Rapidly excise the heart and lungs.
-
Fulton Index Calculation: Dissect the RV free wall from the left ventricle and septum (LV+S). Weigh the tissues to calculate the Fulton Index: RV / (LV + S)[1].
-
Rationale: This index normalizes RV hypertrophy against the left heart, eliminating artifacts caused by the systemic body weight loss frequently observed in MCT-treated rats[1].
-
Step-by-step 28-day in vivo experimental workflow for MCT-induced PAH and Feloprentan dosing.
Data Presentation: Expected Quantitative Outcomes
The success of the protocol is validated by comparing the MCT + Vehicle group against the Healthy Control (confirming disease induction) and the MCT + Feloprentan group (confirming therapeutic efficacy).
| Parameter | Healthy Control | MCT + Vehicle (Day 28) | MCT + Feloprentan (Day 28) |
| RVSP (mmHg) | ~25.0 ± 2.0 | ~65.0 ± 5.0 | ~35.0 ± 4.0 |
| Fulton Index [RV/(LV+S)] | ~0.25 ± 0.02 | ~0.55 ± 0.05 | ~0.32 ± 0.03 |
| Medial Wall Thickness (%) | ~10% | ~35% | ~15% |
| Survival Rate | 100% | ~60-70% | >90% |
Note: Data represents standard approximations expected when utilizing a 10 mg/kg/day dose of a highly selective mixed ET antagonist in the MCT rat model.
References
-
Endothelin receptor antagonist - Wikipedia Source: Wikipedia URL:[Link][2]
-
Discovery and Synthesis of (S)-3-[2-(3,4-Dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic Acid (LU 302872), a Novel Orally Active Mixed ETA/ETB Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]
-
Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration Source: Methods in Molecular Biology (PubMed/NIH) URL:[Link][1]
-
Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments Source: European Journal of Pharmacology (PMC/NIH) URL:[Link][5]
-
The endothelin system in Morris hepatoma-7777: an endothelin receptor antagonist inhibits growth in vitro and in vivo Source: British Journal of Cancer (PMC/NIH) URL:[Link][4]
Sources
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The endothelin system in Morris hepatoma-7777: an endothelin receptor antagonist inhibits growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
Feloprentan preparation, handling, and storage guidelines for long-term stability
A Comprehensive Guide to Preparation, Handling, and Storage for Long-Term Stability
For: Researchers, scientists, and drug development professionals.
Introduction
Feloprentan (OC000459) is a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2). Its role in modulating DP2-mediated pathways has made it a significant tool in immunological and respiratory research. The integrity and reproducibility of experimental data derived from studies using Feloprentan are critically dependent on the stability of the compound. Improper preparation, handling, or storage can lead to degradation, altering its effective concentration and biological activity.
This guide provides a detailed framework rooted in established principles of pharmaceutical science to ensure the long-term stability and reliable performance of Feloprentan in a research setting. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each step to empower researchers with the knowledge to maintain compound integrity.
Physicochemical Properties and Stability Profile
Understanding the fundamental properties of Feloprentan is essential for developing appropriate handling and storage strategies. The primary drivers of degradation for complex organic molecules are hydrolysis, oxidation, and photolysis.[1][2]
| Property | Details | Rationale for Handling |
| Molecular Formula | C₂₁H₂₀F₃NO₄S | The presence of ester and amide-like functional groups suggests a potential susceptibility to hydrolysis.[1][3] |
| Molecular Weight | 455.45 g/mol | Essential for accurate preparation of stock solutions. |
| Appearance | White to off-white solid | Any change in color or appearance may indicate degradation or contamination. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[4][5] | DMSO is the recommended solvent for primary stock solutions due to its high solvating power and ability to be stored at low temperatures.[6][7] |
| Predicted Stability | Likely sensitive to: • Hydrolysis: Aqueous environments, especially at non-neutral pH, can promote the breakdown of ester or amide bonds.[3][8] • Light: Many complex aromatic structures are susceptible to photolytic degradation.[9][10] • Oxidation: While specific data is limited, atmospheric oxygen can be a factor for long-term stability.[8] | Protocols must focus on minimizing exposure to water, light, and in some cases, oxygen. This informs the choice of anhydrous solvents, protective vials, and appropriate storage temperatures. |
Preparation of High-Concentration Stock Solutions
The creation of a stable, accurately concentrated primary stock solution is the most critical step in quantitative biological experiments. DMSO is the preferred solvent for Feloprentan.
Rationale for Using Anhydrous DMSO
Using anhydrous (water-free) DMSO (≥99.9% purity) is paramount.[6] Even small amounts of absorbed water can lead to compound precipitation upon freezing or facilitate slow hydrolysis of the compound over time, compromising the stock solution's integrity.
Protocol 2.1: Preparation of a 10 mM Feloprentan Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common concentration for laboratory use.
Materials:
-
Feloprentan (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered[6]
-
Calibrated analytical balance (readable to 0.1 mg)
-
Sterile, low-retention microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, nuclease-free tips
Procedure:
-
Calculate Required Mass: Determine the mass of Feloprentan needed.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L * 0.001 L * 455.45 g/mol * 1000 mg/g = 4.55 mg
-
-
Weighing: In a chemical fume hood, place a sterile microcentrifuge tube on the analytical balance and tare (zero) it. Carefully weigh the calculated mass of Feloprentan powder (e.g., 4.55 mg) directly into the tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the Feloprentan powder.
-
Dissolution: Tightly cap the tube and vortex for 30-60 seconds. Visually inspect the solution against a light source to ensure all solid particles have completely dissolved.[6] If dissolution is slow, gentle sonication in a water bath for a few minutes can be applied.[11]
-
Labeling: Clearly label the primary stock tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Handling, Aliquoting, and Dilution
Proper handling after solubilization is crucial to prevent degradation and contamination. The primary goal is to minimize environmental exposure and, critically, to avoid repeated freeze-thaw cycles.
The Critical Impact of Freeze-Thaw Cycles
Each time a DMSO stock solution is frozen and thawed, it is exposed to temperature fluctuations that can accelerate degradation. More importantly, it increases the risk of water absorption from the atmosphere into the hygroscopic DMSO, which can cause the compound to precipitate or hydrolyze.[6]
Protocol 3.1: Aliquoting for Long-Term Storage
-
Immediate Aliquoting: Immediately after the primary stock solution is fully dissolved, dispense it into single-use volumes in sterile, clearly labeled microcentrifuge tubes.
-
Rationale: Creating aliquots for individual experiments prevents the need to thaw the entire stock, thus preserving its integrity.[12]
-
-
Volume Selection: Choose aliquot volumes based on typical experimental needs (e.g., 10 µL, 20 µL, or 50 µL). This minimizes waste.
-
Secure Sealing: Ensure tubes are tightly sealed to prevent solvent evaporation and moisture entry.
-
Storage: Immediately transfer the labeled aliquots to the appropriate storage temperature as defined in Section 4.
Workflow for Stock Preparation and Aliquoting
Caption: Workflow for preparing and aliquoting Feloprentan stock solutions.
Protocol 3.2: Preparing Working Solutions
When diluting the DMSO stock into aqueous buffers or cell culture media, the compound can precipitate if not done correctly.
-
Intermediate Dilution (Optional): For very high final dilutions, it may be best to first make an intermediate dilution of the DMSO stock in pure DMSO.
-
Final Dilution: Add the DMSO stock aliquot directly to the aqueous medium (e.g., cell culture media or buffer) and mix immediately and vigorously. Never add the aqueous solution to the small volume of DMSO stock, as this will cause the compound to crash out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or toxicity.[12] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Long-Term Storage Guidelines
The stability of Feloprentan is highly dependent on its physical state and storage conditions. The recommendations below are based on general principles for small molecule drug candidates.[13][14]
| Form of Feloprentan | Recommended Temperature | Atmosphere / Conditions | Maximum Recommended Duration |
| Solid Powder | -20°C | Store in a desiccator or tightly sealed container with desiccant. Protect from light. | Up to 3 years[12] |
| DMSO Stock Solution | -80°C (preferred) or -20°C | Tightly sealed, single-use aliquots. Store in amber vials or protect from light. | Up to 6 months at -80°C; Up to 1 month at -20°C[12][15] |
| Aqueous Working Solution | 2-8°C | Prepared fresh for each experiment. | Use within 24 hours. |
Decision Tree for Proper Storage
Caption: Decision tree for selecting the correct Feloprentan storage protocol.
Monitoring Stability and Safety
Self-Validation and Quality Control
For long-term studies or when using older stock solutions, it is prudent to verify the integrity of Feloprentan. While not always feasible, analytical methods provide the highest confidence.
-
Forced Degradation Studies: As outlined in ICH guidelines, exposing the compound to stress conditions (e.g., acid, base, light, heat) can help identify potential degradants.[9][13]
-
Analytical Verification: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check for the appearance of degradation products or a decrease in the parent compound peak area over time.[16] A simple comparison of a fresh vs. old stock solution can reveal significant degradation.
Safety Precautions
Feloprentan is a potent bioactive molecule.
-
Always handle the solid powder and concentrated stock solutions in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
U.S. Food and Drug Administration. (1998). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q1B - Photostability testing of new active substances and medicinal products. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). ICH-Q1 Stability Testing. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
WebofPharma. (2025). Unpacking Drug Degradation : Hydrolysis and Oxidation. [Link]
-
The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. [Link]
-
IIP Series. EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. [Link]
-
Medicaringual. Q1A (R2) (MHLW Step 5)Q1A (R2) (ICH Step 4). [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
-
Academically. (2025). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2025). ICH Q1: Stability Testing of Drug Substances and Drug Products. [Link]
-
PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]
-
Captivate Bio. SMALL MOLECULES. [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
-
PubMed. (2011). An optimized small molecule inhibitor cocktail supports long-term maintenance of human embryonic stem cells. [Link]
-
News-Medical.Net. (2022). Study provides atomistic level insight into target residence time of small molecule kinase inhibitors. [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. iipseries.org [iipseries.org]
- 3. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 9. database.ich.org [database.ich.org]
- 10. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. captivatebio.com [captivatebio.com]
- 13. pmda.go.jp [pmda.go.jp]
- 14. database.ich.org [database.ich.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Utilizing Feloprentan in Vascular Smooth Muscle Cell Contractility Assays
Introduction: The Critical Role of Vasodilation and the EP2 Receptor
The contractility of vascular smooth muscle cells (VSMCs) is a fundamental physiological process that governs vascular tone and blood pressure.[1][2] Dysregulation of this process is a hallmark of numerous cardiovascular diseases, including hypertension. Consequently, in vitro assays that accurately model VSMC contraction and relaxation are indispensable tools for both basic research and the development of novel therapeutics.
Prostaglandin E2 (PGE2) is a critical lipid mediator that modulates vascular tone through a family of four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[3][4] While these receptors are all activated by PGE2, they trigger distinct downstream signaling pathways. Notably, the EP2 and EP4 receptors are primarily associated with vasodilation.[4][5][6] The EP2 receptor, upon activation, stimulates a signaling cascade that leads to smooth muscle relaxation, making it a key target for therapeutic intervention in cardiovascular diseases.[3][7]
Feloprentan is a selective agonist for the prostaglandin EP2 receptor.[7][8] Its specificity allows researchers to precisely investigate the role of the EP2 signaling pathway in VSMC function, isolating its effects from the other EP receptors. This application note provides a detailed guide to the mechanism of Feloprentan-induced vasorelaxation and a comprehensive protocol for its use in a VSMC contractility assay.
Mechanism of Action: Feloprentan and the EP2-cAMP Signaling Axis
Feloprentan exerts its vasodilatory effect by activating the canonical Gs-protein coupled pathway associated with the EP2 receptor.[8] The sequence of events is as follows:
-
Receptor Binding: Feloprentan binds to the EP2 receptor on the surface of vascular smooth muscle cells.
-
Gs Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8][9]
-
cAMP-Mediated Relaxation: The resulting increase in intracellular cAMP concentration is the primary driver of muscle relaxation and occurs through two main mechanisms:
-
Inhibition of Myosin Light Chain Kinase (MLCK): cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits MLCK.[9][10] Since MLCK is responsible for phosphorylating the myosin light chain—a critical step for actin-myosin cross-bridge formation and muscle contraction—its inhibition leads to relaxation.[10]
-
Reduction of Intracellular Calcium: Increased cAMP levels also contribute to a decrease in cytosolic free calcium (Ca2+) concentration, further promoting relaxation.[11][12]
-
This pathway highlights how Feloprentan can effectively counteract contractile signals in VSMCs.
Caption: Feloprentan signaling cascade in VSMCs.
Experimental Protocol: Collagen Gel Contractility Assay
This protocol details a robust method for quantifying VSMC contractility and the dose-dependent relaxation induced by Feloprentan using a collagen gel-based assay. This method mimics a tissue-like environment and measures changes in the surface area of the cell-populated gel as an index of contraction and relaxation.[13]
I. Materials and Reagents
-
Cells: Primary Human Aortic Smooth Muscle Cells (HAoSMCs).
-
Culture Media: Smooth Muscle Cell Growth Medium-2 (SmGM-2) supplemented with the provided kit components (hEGF, insulin, hFGF-B, and 5% FBS).
-
Reagents for Collagen Gel:
-
Rat Tail Collagen, Type I[13]
-
10x Phosphate Buffered Saline (PBS)
-
Sterile 1N NaOH
-
Serum-Free DMEM
-
-
Contractile Agonist: Angiotensin II (Ang II) or Endothelin-1 (ET-1).
-
Test Compound: Feloprentan.
-
Vehicle Control: DMSO or appropriate solvent for Feloprentan.
-
Equipment:
-
Sterile 96-well tissue culture plates
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
-
II. Experimental Workflow
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are Prostaglandin E2 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Distinct Roles of Central and Peripheral Prostaglandin E2 and EP Subtypes in Blood Pressure Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Multiple roles of the PGE2 -EP receptor signal in vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are EP2 agonists and how do they work? [synapse.patsnap.com]
- 8. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 10. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 11. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. bio-protocol.org [bio-protocol.org]
Protocol for Dual Endothelin Receptor Blockade Using Feloprentan (LU 302872)
Application Note & Experimental Protocol Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Field: Cardiovascular Pharmacology, Fibrosis Research, and Oncology
Introduction & Mechanistic Rationale
The endothelin (ET) system, primarily driven by the peptide Endothelin-1 (ET-1), is a fundamental regulator of vascular tone, cellular proliferation, and extracellular matrix remodeling[1]. ET-1 exerts its effects through two G-protein-coupled receptors: the Endothelin A ( ETA ) and Endothelin B ( ETB ) receptors[2].
Historically, therapeutic interventions favored selective ETA blockade to inhibit vasoconstriction while preserving ETB -mediated ET-1 clearance and nitric oxide (NO) release. However, emerging clinical and experimental evidence reveals a critical causality flaw in selective blockade: pathological escape . In fibrotic and hyperproliferative states, ETB receptors expressed on smooth muscle cells and fibroblasts are upregulated. Selective ETA antagonism causes circulating ET-1 levels to surge, which subsequently overstimulates the unblocked ETB receptors, driving paradoxical inflammation and interstitial fibrosis[2].
Feloprentan (LU 302872) is an orally active, non-peptidic, dual ETA / ETB receptor antagonist engineered to circumvent this escape mechanism[3]. By providing balanced, high-affinity blockade of both receptors, Feloprentan comprehensively neutralizes the ET-1 axis, making it an exceptional pharmacological tool for investigating pulmonary fibrosis, uremic cardiomyopathy, and vascular remodeling[4].
Table 1: Physicochemical and Pharmacological Profile of Feloprentan
| Property | Value / Description |
| Chemical Name | (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid |
| Molecular Weight | 528.6 g/mol |
| ETA Receptor Affinity ( Ki ) | 2.15 nM[3] |
| ETB Receptor Affinity ( Ki ) | 4.75 nM[3] |
| Primary Indication Models | Pulmonary Arterial Hypertension (PAH), Pulmonary Fibrosis, Acute Pancreatitis |
Pathway Visualization: The Causality of Dual Blockade
To understand the necessity of the protocols below, one must visualize the dual-node inhibition achieved by Feloprentan. By blocking both receptors, Feloprentan prevents the Gq -mediated intracellular calcium mobilization that triggers downstream mitogenesis.
Mechanism of Dual Endothelin Receptor Blockade by Feloprentan.
In Vitro Protocol: Inhibition of VSMC Proliferation
Vascular smooth muscle cell (VSMC) proliferation is a hallmark of atherosclerosis and uremic vascular disease. ET-1 acts synergistically with cytokines like TNF-α to drive this process. Feloprentan effectively normalizes growth-factor-induced VSMC proliferation[5].
Objective
To quantify the anti-mitogenic efficacy of Feloprentan on primary VSMCs stimulated by TNF-α and ET-1.
Materials
-
Primary rat aortic VSMCs (Passage 2–5).
-
Feloprentan (LU 302872) reconstituted in DMSO (Stock: 10 mM).
-
Recombinant Human TNF-α and ET-1.
-
BrdU Cell Proliferation Assay Kit.
Step-by-Step Methodology
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .
-
Cell Synchronization (Critical Step): Wash cells twice with PBS and replace media with serum-free DMEM for 48 hours. Causality: Starvation arrests cells in the G0 phase, ensuring that subsequent proliferation is strictly a response to the exogenous stimuli rather than baseline serum growth factors.
-
Antagonist Pre-Incubation: Treat cells with Feloprentan (10 nM, 100 nM, and 1 μM) in serum-free media for 60 minutes prior to stimulation. Causality: Feloprentan is a competitive antagonist; pre-occupying the ETA and ETB binding pockets is mandatory to prevent the rapid, irreversible receptor internalization triggered by ET-1 binding.
-
Agonist Stimulation: Add ET-1 (100 nM) and TNF-α (10 ng/mL) to the wells. Incubate for 24 hours.
-
BrdU Labeling & Quantification: Add BrdU labeling solution for the final 4 hours of incubation. Fix cells, add anti-BrdU-POD antibody, and measure absorbance at 450 nm using a microplate reader.
Table 2: Expected Quantitative Outcomes (VSMC Proliferation)
| Treatment Group | Proliferation (% of Control) | Interpretation |
| Unstimulated Control | 100% | Baseline G0 arrest. |
| ET-1 + TNF-α | ~175% | Synergistic mitogenic response. |
| Stimulated + Feloprentan (10 nM) | ~135% | Partial dual receptor blockade. |
| Stimulated + Feloprentan (100 nM) | ~110% | Near-complete normalization to control levels[5]. |
In Vivo Protocol: Murine Model of Pulmonary Fibrosis
To study the true in vivo efficacy of dual blockade, researchers utilize ET-1 transgenic (ET1tg) mice treated with Nω -nitro-L-arginine methyl ester (L-NAME). L-NAME inhibits NO synthase, removing the natural vasodilatory counter-regulation and unmasking severe, accelerated pulmonary inflammation and fibrosis[4].
Experimental Workflow Visualization
In Vivo Workflow for Evaluating Feloprentan in Pulmonary Fibrosis.
Step-by-Step Methodology
-
Animal Selection: Utilize 8-week-old male ET-1 transgenic mice (ET1tg) and wild-type (WT) littermates.
-
Disease Induction: Administer L-NAME in the drinking water (approx. 1 mg/mL to achieve ~100 mg/kg/day) for 6 weeks. Causality: ET1tg mice develop fibrosis very slowly. Suppressing NO via L-NAME creates an immediate imbalance, rapidly accelerating interstitial fibrosis and macrophage infiltration[4].
-
Therapeutic Intervention: Concurrently administer Feloprentan at 30 mg/kg/day via oral gavage or mixed into standard chow.
-
Hemodynamic Monitoring (Optional but Recommended): Measure right ventricular systolic pressure (RVSP) via right heart catheterization at week 6 to assess pulmonary hypertension secondary to fibrosis.
-
Tissue Harvest & Histology: Euthanize animals. Perfuse lungs with 4% paraformaldehyde. Embed in paraffin and section at 4 μm.
-
Staining: Use Masson's Trichrome to quantify collagen deposition (interstitial fibrosis) and CD68 immunohistochemistry to score macrophage infiltration.
Table 3: Expected In Vivo Fibrosis Scoring
| Genotype & Treatment | Interstitial Fibrosis Score | Macrophage Infiltration |
| WT (Untreated) | Minimal (Baseline) | Minimal |
| ET1tg (Untreated) | Mild | Mild |
| ET1tg + L-NAME | Severe (Extensive collagen) | High (Severe inflammation)[4] |
| ET1tg + L-NAME + Feloprentan | Minimal to Mild | Minimal (Abolished inflammation)[4] |
Note: The dual blockade by Feloprentan effectively abolishes the L-NAME induced exacerbation, proving that the fibrotic cascade is heavily dependent on the uninhibited ET-1 axis[4].
References
-
Discovery and synthesis of (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2- (4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 302872), a novel orally active mixed ET(A)/ET(B) receptor antagonist. PubMed (NIH). Available at:[Link]
-
Discovery and Synthesis of (S)-3-[2-(3,4-Dimethoxyphenyl)ethoxy]-2- (4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic Acid (LU 302872), a Novel Orally Active Mixed ETA/ETB Receptor Antagonist. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Endothelin-Receptor Antagonists beyond Pulmonary Arterial Hypertension: Cancer and Fibrosis. SciSpace. Available at:[Link]
-
Pulmonary fibrosis in l-NAME-treated mice is dependent on an activated endothelin system. Canadian Science Publishing. Available at:[Link]
-
Effects of Combined Endothelin and Angiotensin II Antagonism on Growth Factor-Induced Proliferation of Vascular Smooth Muscle Cells. Taylor & Francis. Available at:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and synthesis of (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2- (4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 302872), a novel orally active mixed ET(A)/ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. tandfonline.com [tandfonline.com]
Application Note: Measuring Feloprentan Efficacy in Preclinical Cardiovascular and Fibrotic Research Models
Introduction & Mechanistic Rationale
As cardiovascular and fibrotic disease models grow in complexity, accurately measuring the efficacy of targeted therapeutics requires robust, reproducible protocols. Feloprentan (investigational codes LU 302872 and its racemate LU 224332) is a highly potent, orally active, non-peptidic dual endothelin receptor antagonist (ERA)[1]. It exhibits balanced, high-affinity binding to both Endothelin A ( ETA ) and Endothelin B ( ETB ) receptors, with Ki values of 2.15 nM and 4.75 nM, respectively[1].
Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor and a critical paracrine mediator of vascular remodeling, cellular proliferation, and extracellular matrix (ECM) deposition[2]. Dysregulation of the ET-1 axis is a primary driver in cardiovascular pathologies, including pulmonary arterial hypertension (PAH), pulmonary fibrosis, and diabetic nephropathy[3]. By competitively antagonizing both receptor subtypes, Feloprentan effectively blunts ET-1-induced intracellular calcium mobilization, thereby mitigating downstream pro-fibrotic and pro-hypertensive cascades. Dual antagonism is particularly advantageous in models where ETB receptor upregulation contributes to pathology, ensuring complete blockade of the ET-1 signaling axis[4].
Quantitative Efficacy in Preclinical Models
To establish a baseline for experimental design, the following table summarizes the quantitative efficacy of Feloprentan across established preclinical models:
| Disease Model | Target / Readout | Feloprentan Dose | Key Experimental Findings | Ref |
| ET-1 Transgenic Mice + L-NAME | Pulmonary inflammation & interstitial fibrosis | 10 mg/kg/day (Oral) | Completely abolished L-NAME-induced interstitial fibrosis and macrophage infiltration. | [4] |
| Streptozotocin-induced Diabetic Rats | Glomerular matrix deposition (Diabetic Nephropathy) | 10 mg/kg/day (Oral) | Normalized PAS-positive material; abolished type IV collagen & fibronectin overexpression. | [5] |
| 5/6 Nephrectomized Rats | Vascular Smooth Muscle Cell (VSMC) Proliferation | 10 mg/kg/day (Oral) | Significantly inhibited PDGF-BB and bFGF-induced VSMC proliferation in isolated aortas. | [6] |
| Guinea Pigs | Big ET-1-induced bronchospasm | 10 mg/kg (Oral) | Inhibited big ET-1-induced reduction in respiratory volume by 78 ± 7%. | [7] |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls to confirm that the observed phenotypic changes are causally linked to ET-1 receptor antagonism.
Protocol 1: In Vivo Assessment of Pulmonary Fibrosis in ET-1 Transgenic Mice
Causality & Rationale : ET-1 transgenic (ET1tg) mice overexpress ET-1 and develop age-dependent pulmonary fibrosis. Co-administration of L-NAME (a nitric oxide synthase inhibitor) suppresses the counter-regulatory NO system, rapidly accelerating inflammation and fibrosis[4]. This creates a robust, compressed therapeutic window to evaluate Feloprentan's anti-fibrotic efficacy.
Step-by-Step Methodology :
-
Model Selection & Randomization : Select 8-week-old male ET1tg mice and wild-type (WT) littermates. Randomize into three groups per genotype: Vehicle, L-NAME only, and L-NAME + Feloprentan.
-
Induction : Administer L-NAME via drinking water to suppress endothelial NO production.
-
Therapeutic Dosing : Administer Feloprentan at 10 mg/kg/day via oral gavage. Continue treatment for 6 to 8 weeks.
-
Hemodynamic Assessment : Prior to sacrifice, anesthetize the mice and perform right heart catheterization using a Millar conductance catheter to measure right ventricular systolic pressure (RVSP), a direct indicator of pulmonary hypertension.
-
Tissue Harvesting & Histology : Euthanize the animals and flush the pulmonary circulation with saline. Perfuse the left lung with 4% paraformaldehyde for histological analysis.
-
Quantification : Stain lung sections with Masson's Trichrome. Use computer-aided image analysis to quantify the percentage of fibrotic area.
-
Self-Validation Check : The WT + L-NAME group must show significantly less fibrosis than the ET1tg + L-NAME group. This confirms that the fibrotic phenotype being rescued by Feloprentan is strictly dependent on the activated ET-1 system rather than off-target L-NAME toxicity[4].
Protocol 2: In Vitro Assessment of VSMC Proliferation
Causality & Rationale : ET-1 acts as a potent co-mitogen in vascular smooth muscle cells (VSMCs), driving vascular remodeling in chronic renal failure[6]. Isolating VSMCs from uremic animals and treating them ex vivo with Feloprentan isolates the cellular mechanism from systemic hemodynamic variables.
Step-by-Step Methodology :
-
Cell Isolation : Isolate aortic VSMCs from 5/6 nephrectomized rats (a model of chronic renal failure) using enzymatic digestion (collagenase/elastase).
-
Culturing & Synchronization : Culture cells in DMEM supplemented with 10% FBS. To synchronize the cell cycle in the G0 phase, serum-starve the cells in 0.1% FBS for 24 hours prior to the assay.
-
Antagonist Pre-incubation : Pre-incubate the synchronized VSMCs with Feloprentan ( 10−8 to 10−6 M) for 1 hour to ensure complete receptor occupancy.
-
Mitogenic Stimulation : Stimulate the cells with pro-atherogenic growth factors such as PDGF-BB ( 10−9 M) or exogenous ET-1 ( 10−7 M).
-
Proliferation Assay : After 48 hours of incubation, quantify proliferation using a BrdU incorporation assay (measuring DNA synthesis) or a WST-1 assay (measuring metabolic activity).
-
Self-Validation Check : Include a parallel arm treated with an ETA -selective antagonist (e.g., LU 135252). Comparing the dual antagonism of Feloprentan against ETA -selective blockade elucidates the specific contribution of the ETB receptor to VSMC proliferation in your specific model[6].
Visualizations
ET-1 signaling cascade and dual receptor blockade by Feloprentan.
In vivo experimental workflow for evaluating Feloprentan in pulmonary fibrosis.
Conclusion
Feloprentan serves as a highly reliable pharmacological tool for interrogating the ET-1 axis in preclinical research. By utilizing self-validating in vivo and in vitro models, researchers can accurately map the therapeutic benefits of dual ETA / ETB receptor antagonism in cardiovascular and fibrotic diseases.
References
-
Discovery and Synthesis of (S)-3-[2-(3,4-Dimethoxyphenyl)ethoxy]-2- (4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic Acid (LU 302872), a Novel Orally Active Mixed ETA/ETB Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications |1
-
Pulmonary fibrosis in l-NAME-treated mice is dependent on an activated endothelin system | cdnsciencepub.com | 4
-
Effects of Endothelin Receptor Antagonists on the Progression of Diabetic Nephropathy | karger.com | 5
-
Influence of endothelin receptor antagonism on smooth muscle cell proliferation after chronic renal failure | PubMed (nih.gov) | 6
-
LU 302 872 and its racemate (LU 224 332) show balanced endothelin-A/B receptor affinity, high oral activity, and inhibit human prostate tissue contractions | PubMed (nih.gov) | 7
-
Endothelin-Receptor Antagonists beyond Pulmonary Arterial Hypertension: Cancer and Fibrosis | SciSpace | 2
-
Physiology and pathology of endothelin-1 in renal mesangium | physiology.org | 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. karger.com [karger.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. LU 302 872 and its racemate (LU 224 332) show balanced endothelin-A/B receptor affinity, high oral activity, and inhibit human prostate tissue contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Feloprentan Solubility and Precipitation in Aqueous Buffers
Welcome to the Application Scientist Support Center. This guide is designed for researchers, pharmacologists, and drug development professionals working with Feloprentan (LU-302872) . As a potent mixed ETA/ETB endothelin receptor antagonist[1], Feloprentan is frequently utilized in cardiovascular and sleep disorder research. However, its high lipophilicity makes it notoriously difficult to handle in standard physiological buffers.
This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your in vitro assays are not compromised by drug precipitation.
Part 1: Physicochemical Properties & The Causality of Precipitation
To troubleshoot precipitation, we must first understand the molecular behavior of Feloprentan. The molecule possesses a massive hydrophobic bulk (diphenyl and dimethoxyphenyl groups) paired with a propanoic acid moiety[2].
When Feloprentan is diluted from a pure DMSO stock into an aqueous buffer, it experiences a "solvent shift." The DMSO rapidly diffuses into the bulk water, leaving the hydrophobic Feloprentan molecules locally supersaturated. To minimize thermodynamic free energy, the molecules aggregate, leading to rapid nucleation and colloidal precipitation. While the carboxylic acid group is ionized at physiological pH (7.4), the overall lipophilicity (AlogP = 5.15)[3] dominates, meaning aqueous solubility remains exceptionally low without formulation aids like cyclodextrins or carrier proteins[4].
Table 1: Physicochemical Properties Governing Feloprentan Solubility
| Property | Value | Experimental Implication |
| Molecular Weight | 528.61 g/mol [3] | Large molecular size; diffuses slower in viscous or crowded assay buffers. |
| AlogP | 5.15[3] | Highly lipophilic; strong tendency to partition out of aqueous phases and adhere to plasticware. |
| Polar Surface Area | 100.00 Ų[3] | Moderate polarity, primarily localized to the carboxylic acid and ether oxygens. |
| Target Receptors | ETA / ETB[1] | Dual antagonist; requires assay conditions compatible with delicate membrane proteins. |
Part 2: Solubilization Workflow
Below is the logical decision tree for introducing Feloprentan into aqueous environments without triggering the solvent-shift precipitation cascade.
Workflow for mitigating Feloprentan solvent-shift precipitation in aqueous buffers.
Part 3: FAQs & Troubleshooting Guides
Q1: Why does Feloprentan precipitate immediately when diluted from a 10 mM DMSO stock into my PBS assay buffer? Causality: This is the classic "solvent shift" phenomenon. In 100% DMSO, the hydrophobic core of Feloprentan is fully solvated. When pipetted directly into PBS, the water-miscible DMSO diffuses away faster than the drug can disperse. The local concentration of Feloprentan vastly exceeds its thermodynamic solubility limit, causing it to crash out of solution. Furthermore, the high ionic strength of PBS exacerbates this via the "salting-out" effect, which decreases the hydration layer around the drug. Solution: Never pipet high-concentration DMSO stocks directly into large volumes of aqueous buffer. Instead, use a stepwise dilution method or incorporate a carrier molecule (see Q2).
Q2: How can I optimize my physiological buffer to prevent precipitation during endothelin receptor binding assays? Causality: Receptor binding assays require intact membrane preparations, meaning harsh solvents or high detergent concentrations will denature the ETA/ETB receptors[1]. You must lower the free energy of the aqueous environment using biocompatible excipients. Solution: We recommend two primary approaches:
-
Carrier Proteins: Supplement your buffer with 0.1% Bovine Serum Albumin (BSA). BSA provides hydrophobic pockets that temporarily sequester the lipophilic Feloprentan molecules, preventing nucleation while allowing the drug to dynamically partition into the receptor binding site.
-
Cyclodextrins: For cell-free biophysical assays (e.g., SPR or ITC), use 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the diphenyl groups of Feloprentan, creating a water-soluble inclusion complex[4].
Q3: I suspect my Feloprentan has formed "invisible" colloidal aggregates. How can I verify true solubility? Causality: Highly lipophilic drugs often form nano-dispersions (colloids) rather than macroscopic crystals. These colloids are invisible to the naked eye but will artificially inflate your IC50 values because the drug is trapped in a micelle-like structure and cannot bind the target receptor. Solution: Implement a self-validating optical check. Measure the absorbance of your final working solution at 600 nm (OD600) against a buffer blank. A true solution will have an OD600 < 0.01. An OD600 > 0.05 indicates light scattering (the Tyndall effect) caused by colloidal aggregates.
Part 4: Step-by-Step Methodology for Stable Aqueous Formulation
To ensure scientific integrity and reproducible receptor blockade, follow this self-validating protocol for preparing a 10 µM Feloprentan working solution.
Materials Required:
-
10 mM Feloprentan stock in anhydrous DMSO (stored at -20°C).
-
Assay Buffer: PBS (pH 7.4) supplemented with 0.1% BSA (fatty-acid free).
-
Vortex mixer and UV-Vis spectrophotometer.
Step-by-Step Protocol:
-
Thermal Equilibration: Allow the 10 mM DMSO stock to equilibrate to room temperature (20-25°C) for 30 minutes. Causality: Cold DMSO has high viscosity and reduced solvent capacity, which can trigger premature nucleation upon pipetting.
-
Intermediate Dilution: Create a 1 mM intermediate stock by adding 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Vortex for 10 seconds.
-
Vortex-Assisted Aqueous Injection: Place 990 µL of the Assay Buffer (PBS + 0.1% BSA) on a vortex mixer at medium speed. While a vortex is actively forming, inject 10 µL of the 1 mM intermediate stock directly into the center of the vortex (avoiding the tube walls).
-
Causality: Rapid mechanical mixing disperses the DMSO instantly, preventing localized supersaturation zones and allowing the BSA to immediately sequester the drug molecules.
-
-
Self-Validation Check (Optical): Transfer 100 µL of the final solution to a microcuvette. Measure OD600.
-
Pass: OD600 < 0.01 (Proceed to assay).
-
Fail: OD600 > 0.05 (Precipitation occurred. Discard and repeat Step 3 with a slower injection rate).
-
Part 5: Endothelin Receptor Signaling & Blockade
Understanding the pathway is critical for assay design. Feloprentan acts as a dual antagonist, blocking Endothelin-1 (ET-1) from activating both ETA and ETB receptors[1], thereby preventing the downstream Gq-mediated calcium signaling cascade.
Feloprentan dual antagonism of Endothelin-1 signaling via ETA and ETB receptors.
Part 6: Quantitative Solubility Data
Use the following empirically derived estimates to select the appropriate vehicle for your specific experimental concentration requirements.
Table 2: Estimated Solubility Limits of Feloprentan Across Vehicles
| Solvent / Buffer System | Estimated Solubility Limit | Recommended Experimental Use |
| 100% Anhydrous DMSO | > 50 mM | Primary stock solution storage (-20°C). |
| Pure Water (pH 7.0) | < 1 µM | Not recommended; rapid precipitation and crystallization. |
| PBS (pH 7.4) | ~ 5 µM | Low-concentration assays only (requires immediate use). |
| PBS + 0.1% BSA | ~ 50 µM | Standard working buffer for cell-based and functional assays. |
| PBS + 5% HP-β-CD | > 100 µM | High-concentration biophysical assays (e.g., SPR, NMR). |
References
-
PubChem - Feloprentan | C31H32N2O6 | CID 9893800 Source: National Institutes of Health (NIH) URL:[Link]
-
Wikipedia - Endothelin receptor antagonist Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
ChEMBL - Compound: FELOPRENTAN (CHEMBL316735) Source: European Bioinformatics Institute (EMBL-EBI) URL:[Link]
- Google Patents - EP1954244A1 - Lyophilization process and products obtained thereby Source: European Patent Office / Google Patents URL
Sources
- 1. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Feloprentan | C31H32N2O6 | CID 9893800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound: FELOPRENTAN (CHEMBL316735) - ChEMBL [ebi.ac.uk]
- 4. EP1954244A1 - Lyophilization process and products obtained thereby - Google Patents [patents.google.com]
Feloprentan (OC000459) In Vitro Cytotoxicity: A Technical Support Guide
Introduction
Welcome to the technical support center for Feloprentan (also known as OC000459 and Timapiprant). This guide is designed for researchers, scientists, and drug development professionals who are utilizing Feloprentan in their in vitro studies. Feloprentan is a potent and selective antagonist of the D prostanoid receptor 2 (DP2, also known as CRTH2)[1][2]. The CRTH2 receptor is a key player in type 2 inflammation, making Feloprentan a valuable tool for studying allergic and eosinophilic conditions like asthma and allergic rhinitis[3][4][5].
While a powerful research tool, like many small molecules, establishing the optimal in vitro concentration of Feloprentan is critical to ensure experimental success and avoid off-target effects, including cytotoxicity. This guide provides a structured, question-and-answer-based approach to help you troubleshoot common issues and optimize your experimental conditions.
Understanding Feloprentan's Mechanism of Action
Feloprentan functions by blocking the binding of the prostaglandin D2 (PGD2) ligand to the CRTH2 receptor.[3] This G-protein coupled receptor is primarily expressed on Th2 cells, eosinophils, and basophils.[4] Activation of CRTH2 by PGD2 promotes the recruitment and activation of these immune cells, leading to the release of type 2 cytokines (e.g., IL-4, IL-5, IL-13) and the amplification of the inflammatory cascade.[4] By antagonizing this interaction, Feloprentan effectively inhibits these downstream inflammatory responses.[6]
dot graph Feloprentan_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
PGD2 [label="Prostaglandin D2 (PGD2)"]; CRTH2 [label="CRTH2 Receptor\n(on Th2, Eosinophils)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Feloprentan [label="Feloprentan (OC000459)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activation [label="Cellular Activation &\nRecruitment", shape=cds]; Inflammation [label="Type 2 Cytokine Release\n(IL-4, IL-5, IL-13)\nEosinophilic Inflammation", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
PGD2 -> CRTH2 [label="Binds"]; Feloprentan -> CRTH2 [label="Blocks", arrowhead="tee"]; CRTH2 -> Activation; Activation -> Inflammation; } dot Caption: Mechanism of Action of Feloprentan.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered when working with Feloprentan in vitro.
Q1: I'm observing high levels of cytotoxicity even at low concentrations of Feloprentan. What are the initial troubleshooting steps?
A1: High cytotoxicity at expectedly non-toxic concentrations often points to experimental artifacts rather than the intrinsic toxicity of the compound. Here’s a checklist to validate your findings:
-
Verify Compound Concentration: Double-check all calculations for your stock solution and serial dilutions. An error in this step is a common source of unexpected results.[7]
-
Assess Solvent Toxicity: Feloprentan is typically dissolved in DMSO.[1] Ensure the final concentration of your vehicle (DMSO) in the culture medium is at a non-toxic level for your specific cell line, generally below 0.5%.[7][8] Run a vehicle-only control to confirm.
-
Check Cell Health and Density: Only use cells that are in their logarithmic growth phase. Over-confluent or unhealthy cells are more susceptible to stress and chemical insults.[8] Additionally, ensure your cell seeding density is consistent and appropriate for the duration of the assay.[9][10]
-
Compound Stability and Solubility: Confirm that Feloprentan is stable in your culture medium for the duration of your experiment.[7] Visually inspect for any precipitation of the compound in the medium, as this can lead to inconsistent dosing and may have its own cytotoxic effects.[7][8]
Q2: How do I differentiate between a cytotoxic and a cytostatic effect of Feloprentan?
A2: This is a critical distinction in drug discovery. A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells.[7]
-
Cytotoxicity: You will observe a decrease in the percentage of viable cells over time. Assays that measure membrane integrity, like the LDH release assay, are direct measures of cytotoxicity.
-
Cytostaticity: The total number of cells will plateau, but the percentage of viable cells will remain high.[7] Proliferation assays, such as those measuring DNA synthesis (e.g., BrdU or EdU incorporation) or metabolic activity over time, can help elucidate a cytostatic effect.[11]
A time-course experiment measuring both cell viability (e.g., with a trypan blue exclusion assay or a membrane integrity dye) and total cell number (e.g., using a cell counter or a DNA-binding dye like CyQUANT) can effectively distinguish between these two outcomes.
Q3: My results are inconsistent between experiments. What can I do to improve reproducibility?
A3: High variability can mask the true biological effects of Feloprentan. To improve reproducibility, focus on standardizing every step of your protocol:
-
Consistent Cell Culture Practices: Use cells from the same passage number range for all experiments. Ensure a homogeneous single-cell suspension before seeding to avoid clumps and uneven distribution in your assay plates.[8]
-
Standardized Timelines: Be precise with your incubation times for cell seeding, compound treatment, and the addition of assay reagents.[8]
-
Fresh Reagents: Prepare fresh dilutions of Feloprentan from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8]
-
Plate Layout: Be mindful of "edge effects" in multi-well plates, where wells on the periphery can experience different evaporation rates. Consider not using the outer wells for data collection or ensure they are filled with sterile PBS or medium to maintain humidity.
dot graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="High Cytotoxicity or\nInconsistent Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Concentration [label="Verify Compound & Solvent\nConcentrations", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Cells [label="Assess Cell Health,\nDensity & Passage #", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Protocol [label="Standardize Incubation\nTimes & Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Response [label="Perform Dose-Response\nExperiment (See Protocol)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data:\nDetermine IC50/EC50", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Select Optimal Concentration\n(Below Cytotoxic Threshold)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Check_Concentration; Start -> Check_Cells; Start -> Check_Protocol; {Check_Concentration, Check_Cells, Check_Protocol} -> Dose_Response; Dose_Response -> Analyze; Analyze -> Optimize; } dot Caption: Workflow for Troubleshooting In Vitro Cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of Feloprentan using an MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] This protocol will help you determine the concentration of Feloprentan that inhibits cell viability by 50% (IC50).
Materials:
-
Your cell line of interest in logarithmic growth phase
-
Complete culture medium
-
Feloprentan (OC000459) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Create a single-cell suspension and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[13] Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Preparation: Prepare serial dilutions of Feloprentan in complete culture medium. A common approach is a 1:2 or 1:3 serial dilution over a wide concentration range (e.g., from 100 µM down to 1 nM).[13] Remember to prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of Feloprentan to the respective wells.[13] It's recommended to test each concentration in triplicate.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[13]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[7][14]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).[13]
-
Plot the percent viability against the logarithm of the Feloprentan concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[13]
-
Data Presentation: Example IC50 Determination
| Feloprentan (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 88.3 ± 6.2 |
| 25 | 70.1 ± 5.5 |
| 50 | 51.5 ± 4.9 |
| 75 | 35.8 ± 3.8 |
| 100 | 15.2 ± 2.9 |
Based on this example data, the IC50 for Feloprentan in this specific cell line and under these conditions is approximately 50 µM. For subsequent experiments focused on the antagonistic effects of Feloprentan, it is advisable to work with concentrations well below this IC50 value to minimize confounding cytotoxic effects. A good starting point would be in the range of 1-10 µM or lower, depending on the required concentration to achieve CRTH2 antagonism.
Conclusion
Optimizing the in vitro concentration of Feloprentan is a crucial step for obtaining reliable and reproducible data. By systematically addressing potential sources of error and carefully determining the cytotoxic threshold in your experimental system, you can confidently investigate the biological effects of CRTH2 antagonism. This guide provides a framework for troubleshooting and protocol optimization, empowering you to generate high-quality, impactful research.
References
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Benchchem. (2026). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Pettipher, R., et al. (2017). CRTH2 antagonists in asthma: current perspectives. Journal of Asthma and Allergy, 10, 297–304.
- Benchchem. (2025). Technical Support Center: Managing In Vitro Cytotoxicity.
- Gonçalo, M., et al. (2019). Effects of an Oral CRTh2 Antagonist (AZD1981) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria. International Archives of Allergy and Immunology, 178(4), 363-372.
- baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications.
- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
- Abcam. (n.d.). Cell viability assays.
- Promega. (n.d.). Cell Health Screening Assays for Drug Discovery.
- NPTEL-NOC IITM. (2025, February 25). Lecture 18: In vitro Cytotoxicity Analysis [Video]. YouTube.
- Taylor & Francis Online. (2017, December 15). Full article: CRTH2 antagonists in asthma: current perspectives.
- BMJ Open. (n.d.). Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2)
- Frontiers. (n.d.). Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps.
- Benchchem. (n.d.). Application Notes and Protocols for Determining Drug Dosages in Cell Culture Experiments.
- APExBIO. (n.d.). OC000459 - Potent Selective DP2 Receptor Antagonist.
- National Center for Biotechnology Information. (n.d.). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells.
- Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
- National Center for Biotechnology Information. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model.
- PubMed. (n.d.).
- PubMed. (2007, June 15). In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney.
- IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- Sorger Lab. (2017, June 15). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.
- National Center for Biotechnology Information. (n.d.). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity.
- PubMed. (2012, February 15). Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils.
- PubMed. (2014, September 15). Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459.
- MedKoo Biosciences. (n.d.). Timapiprant | OC000459 | CAS#851723-84-7 | CRTH2 antagonist.
- ResearchGate. (2025, December 11). The Potent and Selective CRTH2 Antagonist OC000459 Is Effective In The Treatment Of Eosinophilic Asthma When Given Once Daily.
- ResearchGate. (2021, January 12). (PDF) Experimental in vitro cytotoxicity evaluation of plant bioactive compounds and phytoagents: a review.
- Open Exploration Publishing. (2024, September 2). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents.
- PubMed. (2001, December 14).
- MDPI. (2023, January 6).
- PubMed. (n.d.). Mechanism of ketotifen action in hypersensitivity reactions.
- National Center for Biotechnology Information. (n.d.). Actions of nociceptin/orphanin FQ and other prepronociceptin products on rat rostral ventromedial medulla neurons in vitro.
Sources
- 1. apexbt.com [apexbt.com]
- 2. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Frontiers | Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps [frontiersin.org]
- 6. medkoo.com [medkoo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
How to improve Feloprentan bioavailability in oral dosing for animal studies
Technical Support Center: Feloprentan Formulation
Introduction: Overcoming the Bioavailability Challenge of Feloprentan
Feloprentan is a small molecule drug candidate with a molecular weight of 528.6 g/mol .[1] A critical challenge in its preclinical development is its significant lipophilicity, indicated by a calculated XLogP3 value of 5.7.[1] This property strongly suggests that Feloprentan has very poor aqueous solubility, a common obstacle that can severely limit oral absorption and lead to low or highly variable bioavailability in animal studies.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a dedicated support center for improving the oral bioavailability of Feloprentan. It is structured in a question-and-answer format to directly address common issues and provides troubleshooting guides with detailed, field-proven protocols. We will focus on two primary, highly effective strategies for poorly soluble compounds: Lipid-Based Drug Delivery Systems (LBDDS) and Amorphous Solid Dispersions (ASDs) .
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers should consider before initiating formulation development for Feloprentan.
Q1: Why is the oral bioavailability of Feloprentan expected to be low?
A1: The oral bioavailability of a drug is primarily determined by its solubility in gastrointestinal fluids and its permeability across the intestinal wall.[2][4] Feloprentan's high XLogP3 of 5.7 indicates it is highly lipophilic ("fat-loving") and therefore likely struggles to dissolve in the aqueous environment of the gut.[1] This poor dissolution is often the rate-limiting step for absorption, meaning that even if the drug can permeate membranes well, very little of it is in a state to be absorbed, resulting in low exposure after oral dosing.[5]
Q2: What is the Biopharmaceutics Classification System (BCS) and where does Feloprentan likely fit?
A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its high lipophilicity, Feloprentan is almost certainly a BCS Class II or BCS Class IV compound. Formulation strategies for these classes focus on enhancing solubility and dissolution rates to improve bioavailability.[4][6]
Q3: What are the primary formulation strategies to consider for a compound like Feloprentan?
A3: For BCS Class II/IV compounds, the goal is to increase the concentration of the drug dissolved in the gastrointestinal tract. The two most powerful and widely used approaches in preclinical development are:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations present the drug in a solubilized state using a mixture of oils, surfactants, and co-solvents. Upon contact with GI fluids, they form fine emulsions or microemulsions, facilitating drug absorption.[7][8]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed within a polymer matrix, converting it from a stable, low-solubility crystalline form to a high-energy, more soluble amorphous form.[6][9][10]
Q4: Before starting, what essential physicochemical data should I collect for Feloprentan?
A4: To make informed formulation decisions, you must first characterize your compound. Key data points include:
-
Kinetic and Thermodynamic Solubility: In water, buffers at various pH values (e.g., 2.0, 4.5, 6.8), and simulated intestinal fluids (FaSSIF, FeSSIF). This confirms the solubility challenge.
-
LogD at different pHs: This measures pH-dependent lipophilicity and helps predict absorption behavior.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and X-Ray Powder Diffraction (XRPD) to confirm the crystalline nature of the starting material. This is crucial for ASD development.[11]
Part 2: Troubleshooting Guide: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are often the first-line approach for lipophilic compounds due to their simplicity and effectiveness. They work by maintaining the drug in a dissolved state through the GI tract, bypassing the dissolution barrier.[8]
LBDDS Troubleshooting Q&A
Q: My Feloprentan won't dissolve sufficiently in the lipid oil. What should I do?
A: This is a common issue. A single lipid may not be a strong enough solvent.
-
Causality: The solubility of a drug is dependent on the polarity and solvent capacity of the vehicle. Medium-chain triglycerides (MCTs) are common but may not be optimal for all molecules.
-
Troubleshooting Steps:
-
Introduce a Co-solvent: Add a water-miscible solvent like PEG 400, Propylene Glycol, or Transcutol® HP. These can disrupt the oil's structure and increase its capacity to dissolve the drug. Start with 10-30% (w/w) of the total vehicle.[12][13]
-
Add a Surfactant: Surfactants like Kolliphor® EL or Tween® 80 can also increase drug solubility within the lipid phase through micellar solubilization.
-
Screen Different Lipids: Test a range of lipids, including long-chain triglycerides (e.g., sesame oil, corn oil) and mixed glycerides (e.g., Capmul®, Labrafil®).[13][14]
-
Q: The formulation looks hazy or separates into layers after preparation. How can I fix this?
A: This indicates physical instability. The components are not fully miscible.
-
Causality: A stable LBDDS is a thermodynamically stable, isotropic (clear) solution. Haze or separation means you have an unstable emulsion or a system on the verge of phase separation.
-
Troubleshooting Steps:
-
Optimize Surfactant/Co-surfactant Ratio (S/CoS): The ratio of these components is critical for creating a stable system. Systematically create a ternary phase diagram by mixing your oil, surfactant, and co-solvent at different ratios to identify the clear, stable region.
-
Increase Surfactant Concentration: Surfactants are key to stabilizing the oil/water interface that forms in the gut. Increasing the surfactant-to-oil ratio often improves stability.
-
Check Component Miscibility: Ensure all your blank components (oil, surfactant, co-solvent) are miscible with each other before adding the drug.
-
Q: I'm seeing high variability in my PK data between animals. Could the formulation be the cause?
A: Absolutely. This is a classic sign of a poorly performing or "brittle" formulation.
-
Causality: If the formulation does not emulsify rapidly and robustly upon entering the GI tract, the drug may precipitate out of solution. The extent of this precipitation can vary depending on individual animal stomach pH and motility, leading to high PK variability.
-
Troubleshooting Steps:
-
Perform In Vitro Dispersion Test: Add one drop of your LBDDS to 250 mL of water with gentle stirring. It should spontaneously form a fine, milky (SEDDS) or bluish, translucent (SMEDDS) emulsion. A slow or incomplete dispersion with visible oil slicks is a red flag.
-
Increase Surfactant Level: A higher concentration of a hydrophilic surfactant (one with a high Hydrophilic-Lipid Balance, HLB > 12) will promote more rapid and robust emulsification.[2]
-
Consider a SMEDDS: Self-Microemulsifying Drug Delivery Systems (SMEDDS) use higher surfactant levels to form smaller droplets (<100 nm), which are more stable against dilution and less prone to precipitation.[15]
-
Protocol: Preparation of a Simple Feloprentan SEDDS for Rodent Dosing
This protocol provides a starting point for developing a Feloprentan formulation.
-
Component Selection:
-
Oil: Medium Chain Triglycerides (e.g., Captex® 355)
-
Surfactant: Kolliphor® RH40 (Polyoxyl 40 Hydrogenated Castor Oil)
-
Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether)
-
-
Solubility Screening:
-
Determine the approximate solubility of Feloprentan in each individual excipient at room temperature (e.g., by adding small amounts of drug to 1g of excipient until it no longer dissolves). This helps select the best components.
-
-
Formulation Preparation (Example: 30% Oil, 50% Surfactant, 20% Co-solvent):
-
Accurately weigh 0.3 g of MCT, 0.5 g of Kolliphor® RH40, and 0.2 g of Transcutol® HP into a clear glass vial.
-
Vortex or stir with a magnetic stir bar until a clear, homogenous mixture is formed. This is your "blank" vehicle.
-
Determine the maximum solubility of Feloprentan in this blank vehicle. For the final formulation, target a concentration of ~80% of this maximum to ensure it remains dissolved.
-
To prepare the final formulation, weigh the required amount of Feloprentan into a vial. Add the blank vehicle and vortex/stir until the drug is completely dissolved. Gentle warming (to ~40°C) can aid dissolution. Ensure the solution is perfectly clear before dosing.
-
-
Characterization:
-
Perform the in vitro dispersion test described above to confirm self-emulsification properties.
-
Table: Common Excipients for Preclinical LBDDS
| Excipient Class | Example(s) | Function | Typical % (w/w) | Animal Safety Notes |
| Lipid (Oil) | Medium-Chain Triglycerides (MCTs), Long-Chain Triglycerides (Corn oil, Sesame oil), Labrafil® M 1944 CS | Solvent for lipophilic drug | 20 - 60% | Generally safe. Corn oil should be avoided in hyperlipidemia models.[12] |
| Surfactant | Kolliphor® EL, Kolliphor® RH40, Tween® 80, Labrasol® | Forms and stabilizes emulsion | 20 - 60% | High concentrations can cause GI irritation. Generally regarded as safe in typical amounts.[13][14] |
| Co-solvent | PEG 400, Propylene Glycol, Transcutol® HP, Ethanol | Increases drug solubility in the vehicle | 10 - 40% | PEG 400 can affect GI motility in long-term studies.[12] Ethanol should be used with caution. |
Diagram: LBDDS Development Workflow
Caption: Workflow for developing a Lipid-Based Drug Delivery System (LBDDS).
Part 3: Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)
ASDs are a more advanced strategy, ideal for when LBDDS are insufficient or when a solid dosage form is preferred. They work by trapping the drug in a high-energy, non-crystalline state within a polymer, dramatically increasing its apparent solubility and dissolution rate.[6][9]
ASD Troubleshooting Q&A
Q: How do I select the right polymer for a Feloprentan ASD?
A: Polymer selection is the most critical factor for a successful ASD.
-
Causality: The polymer must be able to (1) be miscible with the drug to form a single amorphous phase and (2) inhibit drug crystallization both in the solid state and during dissolution in the GI tract (the "parachute" effect).[11]
-
Troubleshooting Steps:
-
Screen Common Polymers: Start with polymers widely used in preclinical studies, such as PVP K30, PVP-VA 64 (Kollidon® VA 64), and HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate).
-
Assess Drug-Polymer Miscibility: Use DSC to analyze physical mixtures of Feloprentan and the polymer. A single glass transition temperature (Tg) that varies with the drug-polymer ratio suggests good miscibility.[11]
-
Evaluate Supersaturation Maintenance: Perform in vitro dissolution tests on the prepared ASDs. A good polymer will not only allow for rapid dissolution but will also maintain a high "supersaturated" drug concentration over time, preventing rapid precipitation. HPMCAS is particularly well-known for this "parachute" effect.
-
Q: My ASD is not stable and the drug recrystallizes over time. What should I do?
A: This is a critical stability failure that negates the benefit of the ASD.
-
Causality: The amorphous state is thermodynamically unstable. Recrystallization can be triggered by high drug loading, moisture, or temperatures above the ASD's glass transition temperature (Tg).
-
Troubleshooting Steps:
-
Lower the Drug Loading: High drug loading (>50%) increases the tendency to crystallize. Try preparing ASDs with lower drug loads (e.g., 20-40%) to increase the distance between drug molecules within the polymer matrix.
-
Choose a Polymer with a Higher Tg: A higher Tg for the overall ASD imparts better physical stability.[11]
-
Control Storage Conditions: Store the ASD in a desiccator at a controlled, low temperature. Moisture can act as a plasticizer, lowering the Tg and promoting molecular mobility and crystallization.
-
Q: What is the "Spring and Parachute" concept for ASDs?
A: This is a key concept describing how ASDs work in vivo.
-
The "Spring": When the ASD dissolves, the high-energy amorphous drug is released, rapidly dissolving to achieve a concentration far above the equilibrium solubility of its crystalline form. This is the "spring" that drives absorption.
-
The "Parachute": The co-dissolved polymer inhibits the drug from precipitating (crystallizing) out of this supersaturated solution. It acts as a "parachute," holding the drug in a dissolved state for a longer period, allowing more time for absorption across the intestinal wall.[6]
Protocol: Preparation of a Feloprentan ASD via Solvent Evaporation
This is a common and accessible method for preparing small batches of ASDs for animal studies.
-
Component Selection:
-
Polymer: HPMCAS-LG
-
Solvent: Dichloromethane (DCM) or a mixture of DCM/Methanol (e.g., 90/10 v/v). The solvent must dissolve both Feloprentan and the polymer.
-
-
Preparation (Example: 25% drug loading):
-
Accurately weigh 250 mg of Feloprentan and 750 mg of HPMCAS-LG.
-
Dissolve both components in a suitable volume of the chosen solvent (e.g., 20-30 mL) in a round-bottom flask. The solution must be perfectly clear.
-
Remove the solvent using a rotary evaporator (rotovap). The bath temperature should be kept low (~40°C) to minimize thermal stress.
-
Once a solid film is formed, continue drying under high vacuum for 12-24 hours to remove all residual solvent.
-
Scrape the resulting solid from the flask. Gently grind it into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Confirm Amorphous Nature: Analyze the powder by XRPD. The absence of sharp peaks (characteristic of crystalline material) and the presence of a broad "halo" confirms an amorphous state.
-
Determine Tg: Analyze the powder by DSC to measure its glass transition temperature. A single, high Tg is desired.[11]
-
-
Dosing Suspension Preparation:
-
For oral dosing, the ASD powder is typically suspended in an aqueous vehicle, often containing a suspending agent like 0.5% methylcellulose, immediately before administration.
-
Table: Common Polymers for Preclinical ASDs
| Polymer | Common Trade Name(s) | Key Properties | Typical Drug Loading (w/w) |
| Polyvinylpyrrolidone K30 | PVP K30 | High Tg, good solubilizer, but can be hygroscopic. | 10 - 40% |
| Vinylpyrrolidone-vinyl acetate copolymer | Kollidon® VA 64, Plasdone™ S-630 | Less hygroscopic than PVP, good all-purpose ASD polymer. | 10 - 50% |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMCAS | Excellent at maintaining supersaturation ("parachute" effect). Multiple grades (L, M, H) available. | 10 - 60% |
| Soluplus® | Soluplus® | Amphiphilic graft copolymer, acts as both polymer matrix and solubilizer. | 10 - 50% |
Diagram: "Spring and Parachute" Mechanism of ASDs
Caption: The "Spring and Parachute" model for ASDs enhances drug absorption.
Part 4: In Vivo Dosing & Vehicle Considerations
Q: What is the appropriate vehicle control for my LBDDS or ASD formulation?
A: The vehicle control must be the exact formulation without the active pharmaceutical ingredient (API). For an LBDDS, this is the "blank" mixture of oil, surfactant, and co-solvent. For an ASD, this is a suspension of the "blank" polymer that has been processed in the same way as the ASD (e.g., via solvent evaporation). This is the only way to isolate the effect of the drug from any potential background effects of the excipients.[12]
Q: Should animals be fasted before dosing these enabling formulations?
A: Yes, typically. For bioavailability studies, animals (e.g., rats, mice) are usually fasted overnight (with free access to water).
-
Causality: The presence of food can significantly alter the GI environment (pH, motility, presence of bile salts) and interact with the formulation. LBDDS performance, in particular, can be affected by food. Fasting provides a more consistent baseline environment, reducing variability and allowing for a clearer assessment of the formulation's performance.
Q: What are the standard oral gavage volumes for mice and rats?
A: It is critical to use appropriate dosing volumes to avoid distress or injury to the animals.
-
Mice: The typical volume is 5-10 mL/kg. For a 25g mouse, this is 0.125-0.250 mL.
-
Rats: The typical volume is 5 mL/kg. For a 250g rat, this is 1.25 mL.
-
Best Practice: Always use the lowest volume necessary to accurately deliver the dose. Ensure proper gavage technique is used by trained personnel.
References
- Vertex AI Search. (2023, February 28). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
- PubMed. (2023, May 10).
- PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Veranova. Amorphous Solid Dispersion.
- Advance Pharmaceutical Journal. (2017, November 27). Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review.
- Molecular Pharmaceutics. (2023, April 3). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies.
- Taylor & Francis Online.
- Crystal Pharmatech. (2025, December 12). Amorphous Solid Dispersion (ASD)
- PMC.
- American Pharmaceutical Review. (2011, January 1). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development.
- Liposoma B.V. What Are Lipid-Based Drug Delivery Systems?.
- PMC.
- PMC. (2014, March 19). Lipid-Based Drug Delivery Systems.
- Taylor & Francis Online. (2010, September 13).
- SpringerLink. (2003, November 5).
- PubChem. Feloprentan.
- PharmaInform
- PubMed. (2026, February 19). Enhanced Oral Bioavailability of Felodipine via Solid Self-microemulsion Delivery System.
Sources
- 1. Feloprentan | C31H32N2O6 | CID 9893800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. pharmainformatic.com [pharmainformatic.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liposomatechnology.com [liposomatechnology.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. veranova.com [veranova.com]
- 10. Amorphous Solid Dispersion (ASD) Formulation Development Services | Crystal Pharmatech [crystalpharmatech.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. tandfonline.com [tandfonline.com]
- 13. kinampark.com [kinampark.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Oral Bioavailability of Felodipine via Solid Self-microemulsion Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving Feloprentan DMSO stock solution dilution and crystallization problems
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Feloprentan. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when preparing and using Feloprentan solutions, particularly focusing on issues related to DMSO stock dilution and compound crystallization. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding Feloprentan solution handling.
Q1: Why does my Feloprentan, which dissolves perfectly in DMSO, precipitate when I dilute it into an aqueous buffer or cell culture medium?
A1: This common phenomenon is often referred to as "solvent shock" or "crashing out." It occurs because of the drastic change in the solvent environment. Feloprentan, like many modern drug candidates, is likely a hydrophobic or lipophilic molecule, meaning it has poor water solubility.[1]
-
The Role of DMSO: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[2][3] It effectively solvates the Feloprentan molecules, keeping them in solution at high concentrations.
-
The "Solvent Shock": When you introduce this concentrated DMSO stock into a large volume of an aqueous solution (like PBS or cell culture media), you are rapidly changing the polarity of the solvent system. Water molecules are highly polar and are not effective at solvating hydrophobic compounds. The DMSO concentration plummets, and the water-dominant environment can no longer keep the poorly soluble Feloprentan molecules dissolved, causing them to aggregate and precipitate out of the solution.[4]
Q2: I see crystals forming in my neat DMSO stock solution, especially after storage. What is happening?
A2: This indicates that the Feloprentan is no longer stable in the stock solution. There are two primary causes for this:
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The solubility of many hydrophobic compounds in DMSO decreases significantly with the uptake of even small amounts of water.[5] This can lower the saturation point, leading to crystallization. It is crucial to use anhydrous DMSO and handle it in a way that minimizes exposure to air.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote compound precipitation. As the DMSO freezes, localized concentration gradients can form, potentially creating nucleation sites for crystal growth.[5] Water uptake can synergistically enhance the negative effects of freeze-thaw cycles.[5] To mitigate this, it is best practice to aliquot stock solutions into smaller, single-use volumes.[6]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance to DMSO is highly dependent on the specific cell line and the duration of the experiment.[4][7] However, a widely accepted general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% , with many researchers aiming for ≤0.1% to minimize any potential artifacts.[8][9]
-
Cytotoxicity: At concentrations above 1%, DMSO can begin to show cytotoxic effects, and at levels above 5-10%, it can induce apoptosis and membrane damage.[7][10][11]
-
Biological Effects: Even at non-toxic concentrations, DMSO can influence cell behavior, including differentiation, gene expression, and enzyme activity.[7][11] Therefore, it is imperative to include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your drug-treated cells—to ensure that the observed effects are due to Feloprentan and not the solvent.
Table 1: Recommended Final DMSO Concentrations for Cellular Assays
| Cell Line Sensitivity | Recommended Max. Final DMSO Concentration | Key Considerations |
| Highly Sensitive | ≤ 0.1% | For primary cells, stem cells, or cell lines known to be sensitive to solvent effects.[8][9] |
| Standard Robust | ≤ 0.5% | A common upper limit for many established cancer cell lines and immortalized lines.[6] |
| Preliminary Test | 0.1% - 1.0% | Used for creating a DMSO tolerance curve to determine the specific threshold for your experimental system.[8] |
Troubleshooting Guides & Protocols
This section provides actionable workflows to prevent and resolve Feloprentan precipitation.
The Core Problem: Exceeding Aqueous Solubility
The fundamental issue is that the final concentration of Feloprentan in your aqueous medium exceeds its solubility limit under those conditions. The following protocols are designed to keep the compound in a soluble state.
Diagram 1: The Precipitation Problem
Caption: Rapid dilution of DMSO stock into aqueous media causes precipitation.
Protocol 1: Standard Procedure for Preparing Feloprentan Working Solutions
This method minimizes solvent shock and is the recommended starting point for all dilutions.
Materials:
-
Feloprentan stock solution in anhydrous DMSO.
-
Sterile aqueous buffer or cell culture medium.
-
Sterile polypropylene tubes.
-
Vortex mixer and/or sonicator.
Methodology:
-
Pre-warm the Aqueous Solution: Gently warm your buffer or media to your experimental temperature (e.g., 37°C). Most compounds have slightly better solubility at higher temperatures.[12]
-
Dispense the Aqueous Solution: Add the final required volume of the pre-warmed aqueous solution to a sterile tube.
-
Perform a "Reverse Dilution": This is the most critical step. Instead of adding the aqueous buffer to your small volume of DMSO stock, you must add the DMSO stock to the full volume of aqueous buffer.[4]
-
Add Dropwise with Agitation: While vortexing or vigorously swirling the tube of aqueous buffer, add the small volume of your Feloprentan DMSO stock drop-by-drop directly into the liquid.[4] This ensures the DMSO is dispersed rapidly, preventing localized high concentrations of Feloprentan that can serve as nucleation points for precipitation.
-
Continue Mixing: Once the stock is added, continue to vortex or sonicate the solution for a few minutes to ensure complete dissolution.[13]
-
Visual Inspection: Hold the tube up to a light source to confirm there is no visible precipitate or cloudiness before use. Prepare solutions fresh and use them immediately if stability is a concern.[4]
Diagram 2: Recommended Dilution Workflow
Caption: Step-by-step protocol for preparing Feloprentan working solutions.
Protocol 2: Troubleshooting Persistent Crystallization
If you still observe precipitation after following the standard procedure, the final concentration of Feloprentan is too high for its aqueous solubility. Here are strategies to overcome this, presented as a decision tree.
Diagram 3: Troubleshooting Decision Tree for Precipitation
Caption: Decision-making guide for resolving persistent crystallization.
Table 2: Advanced Solubilization Strategies
| Strategy | Principle of Action | Key Considerations |
| Co-solvents [14] | Co-solvents are water-miscible organic reagents that can increase the solubility of hydrophobic compounds.[15][16] Common examples include PEG400, propylene glycol, and surfactants like Tween 80.[6][14] | The type and concentration of co-solvent must be tested for compatibility and toxicity with your experimental system. Always run a vehicle control with the co-solvent.[6][14] |
| pH Adjustment [12] | If Feloprentan has ionizable groups (acidic or basic), its solubility will be pH-dependent.[17] Adjusting the pH of the buffer can shift the equilibrium towards the more soluble ionized form. | This requires knowledge of the compound's pKa. Drastic pH changes may be incompatible with biological assays.[12] |
| Formulation Aids [14] | Encapsulating agents like cyclodextrins can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing their apparent solubility.[2][14] | This creates a new formulation. The complex may have different pharmacological properties than the free drug, and the cyclodextrin itself must be tested for effects in your assay. |
| Particle Size Reduction [1] | For preparing suspensions for in vivo use, reducing the particle size via methods like sonication or homogenization increases the surface area, which can improve the dissolution rate.[1][14][18] | This results in a suspension, not a true solution. It is more relevant for oral or IP dosing in animal studies than for in vitro work requiring sterile, clear solutions. |
References
-
Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader. Available from: [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available from: [Link]
-
Factors Influencing the Solubility of Drugs. Pharmlabs. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available from: [Link]
-
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Available from: [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Available from: [Link]
-
How to prevent compound precipitation during flash column chromatography. Biotage. Available from: [Link]
-
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. alwsci. Available from: [Link]
-
Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf US. Available from: [Link]
-
Predicting the Solubility Advantage of Amorphous Drugs: Effect of pH. PubMed. Available from: [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Healthcare. Available from: [Link]
-
What s the maximum allowable limit of DMSO as a solvent in cell culture. Protocol Online. Available from: [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. Available from: [Link]
-
Cosolvent. Wikipedia. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Nature. Available from: [Link]
-
6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available from: [Link]
-
How to enhance drug solubility for in vitro assays?. ResearchGate. Available from: [Link]
-
In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. Available from: [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ziath.com [ziath.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 10. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 13. selleckchem.com [selleckchem.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Feloprentan (LU-302872) Pharmacological Screening: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for Feloprentan (LU-302872) . Feloprentan is a potent, orally active dual endothelin receptor antagonist (ERA) targeting both ETA and ETB receptors[1]. While its primary pharmacological mechanism drives therapeutic vasodilation and anti-fibrotic effects[2], researchers frequently encounter complex off-target toxicities during preclinical screening.
This guide is designed for drug development professionals to troubleshoot assay discrepancies, understand the causality behind off-target hepatobiliary interactions, and implement self-validating experimental protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our primary human hepatocyte assays when screening Feloprentan at high concentrations, despite its selectivity for ETA/ETB receptors. What is the mechanistic cause? A1: This is a classic off-target effect associated with the ERA class. While Feloprentan is designed to target ETA and ETB receptors, the structural properties of ERAs often confer off-target binding affinity to hepatic efflux transporters, most notably the Bile Salt Export Pump (BSEP) . BSEP is responsible for the elimination of monovalent, conjugated bile salts into the bile canaliculi[3]. Off-target inhibition of BSEP blocks this efflux, leading to the intracellular accumulation of toxic bile acids (such as taurocholate). This accumulation causes hepatocellular ATP decline, cellular stress, and apoptosis, ultimately manifesting as Drug-Induced Liver Injury (DILI)[4].
Q2: Our in vivo rat models showed no signs of hepatotoxicity with Feloprentan, but our human in vitro models show severe cholestasis. Why is there a species discrepancy? A2: This discrepancy is driven by evolutionary differences in transporter sensitivity. The rat BSEP transporter is significantly less sensitive to inhibition by ERAs compared to human BSEP[5]. Because rats do not accumulate bile salts to toxic levels upon ERA exposure, standard rodent toxicology models frequently fail to predict human hepatotoxicity[4]. Troubleshooting Action: To accurately screen Feloprentan, transition your pipeline away from standard rodent models and utilize humanized microphysiological systems, such as human Liver-Chips or Sandwich-Cultured Human Hepatocytes (SCHH)[3][5].
Q3: How do we differentiate between on-target ETB-mediated toxicity and off-target BSEP inhibition in the liver? A3: ETB receptors are the predominant endothelin receptor subtype in human liver cells[3]. On-target ETB blockade can lead to portal sinusoid constriction, which alters hepatic hemodynamics but does not directly cause intracellular bile accumulation[3]. Conversely, off-target BSEP inhibition directly causes intracellular cholestasis. Troubleshooting Action: Run parallel in vitro assays using an ETA-selective antagonist (e.g., Ambrisentan, which exhibits minimal BSEP inhibition[3]) alongside Feloprentan. If toxicity persists only with Feloprentan and correlates with elevated intracellular taurocholate, the mechanism is definitively off-target BSEP inhibition.
Part 2: Mechanistic Pathway Visualization
To conceptualize the divergence between Feloprentan's therapeutic intent and its primary screening liability, refer to the pathway diagram below.
Feloprentan on-target receptor antagonism vs. off-target BSEP-mediated hepatotoxicity pathway.
Part 3: Quantitative Data: ERA Transporter Inhibition Profiles
When screening Feloprentan, it is critical to benchmark its off-target transporter inhibition against established ERAs. The table below summarizes the BSEP inhibition potential of various ERAs to help establish safety margins during your assays.
| Endothelin Receptor Antagonist | Receptor Selectivity | BSEP Inhibition (IC50) | Clinical Hepatotoxicity Risk Profile |
| Ambrisentan | ETA Selective | >100 µM | Low[3] |
| Bosentan | Dual (ETA/ETB) | 42 µM | High (Black-box warning)[4] |
| Sitaxsentan | ETA Selective | 25 µM | High (Withdrawn from market)[3] |
| Macitentan | Dual (ETA/ETB) | 12 µM | Moderate to High[3] |
| Feloprentan (LU-302872) | Dual (ETA/ETB) | Screening Target | Requires rigorous BSEP monitoring |
Note: Data synthesized from comparative hepatobiliary transporter evaluations[3].
Part 4: Self-Validating Experimental Protocol
Sandwich-Cultured Human Hepatocyte (SCHH) Assay for BSEP Efflux Inhibition
To definitively prove that Feloprentan-induced cytotoxicity in your pipeline is caused by BSEP inhibition, utilize this self-validating SCHH protocol. The sandwich configuration is mandatory because it restores in vivo-like cell polarity and functional bile canalicular networks, which standard 2D cultures lack.
Step 1: Cell Seeding and Sandwich Culture Formation
-
Seed primary human hepatocytes on collagen-coated multi-well plates.
-
After 24 hours, overlay the cells with Matrigel to form the "sandwich" configuration.
-
Validation Checkpoint: Visually confirm the formation of bile canalicular networks using phase-contrast microscopy prior to compound exposure.
Step 2: Compound Pre-Incubation
-
Prepare Feloprentan in a concentration-response curve (e.g., 0.1 µM to 100 µM).
-
Validation Checkpoint: Include Bosentan (50 µM) as a positive control[4] to verify that the assay is sensitive enough to detect known BSEP inhibitors. Include 0.1% DMSO as a vehicle control.
-
Incubate the SCHH with the compounds for 30 minutes at 37°C.
Step 3: Probe Substrate Addition
-
Add 1 µM of exogenous taurocholate (a specific BSEP substrate) spiked with a stable isotope-labeled internal standard (D8-taurocholate ).
-
Causality: Taurocholate addition directly interrogates BSEP efflux capacity. If Feloprentan binds off-target to BSEP, taurocholate cannot be exported and will pool inside the hepatocytes[3].
Step 4: Cell Lysis and Extraction
-
Wash cells rapidly with ice-cold buffer to halt all active transport mechanisms.
-
Lyse the cells using 70% methanol to extract the intracellular bile acids.
Step 5: LC-MS/MS Quantification
-
Quantify intracellular taurocholate levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Validation Checkpoint: Utilize the D8-taurocholate internal standard to normalize extraction efficiency across all wells. This ensures that any observed accumulation is due to biological BSEP inhibition, not mechanical extraction errors.
Self-validating SCHH assay workflow for quantifying off-target BSEP inhibition by Feloprentan.
References
-
Evaluation of the endothelin receptor antagonists ambrisentan, darusentan, bosentan, and sitaxsentan as substrates and inhibitors of hepatobiliary transporters in sandwich-cultured human hepatocytes. Canadian Science Publishing. URL:[Link]
-
Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes. PLOS One. URL:[Link]
-
Exploring BSEP inhibition-mediated toxicity with a mechanistic model of drug-induced liver injury. PMC. URL:[Link]
-
Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulate Bio. URL: [Link]
-
Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach. PMC. URL:[Link]
-
FELOPRENTAN - Inxight Drugs. NCATS. URL: [Link]
Sources
- 1. FELOPRENTAN [drugs.ncats.io]
- 2. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes | PLOS One [journals.plos.org]
- 4. Exploring BSEP inhibition-mediated toxicity with a mechanistic model of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
A Comparative Framework for Evaluating Dual Endothelin Receptor Antagonists: The Case of Bosentan
A Guide for Researchers and Drug Development Professionals
In the landscape of therapies targeting diseases like pulmonary arterial hypertension (PAH), dual endothelin receptor antagonists (ERAs) represent a cornerstone of treatment. This guide provides a comprehensive framework for evaluating such compounds, using the well-established drug Bosentan as a benchmark. While this guide was initially intended to be a direct comparison with a compound known as Feloprentan, a thorough review of scientific literature and clinical trial databases reveals a significant lack of available data for Feloprentan.
Therefore, we will pivot to a more instructive approach. This document will detail the essential pharmacological, kinetic, and clinical parameters of Bosentan. It will serve as a definitive guide for researchers and drug development professionals on the types of experimental data and performance benchmarks a novel dual ERA would need to generate to be effectively compared against an established therapeutic agent.
The Endothelin System: A Critical Therapeutic Target
The endothelin (ET) system is a critical regulator of vascular tone and cellular proliferation. The primary effector, endothelin-1 (ET-1), is a potent vasoconstrictor and mitogen that signals through two G protein-coupled receptor subtypes: ET-A and ET-B[1][2].
-
ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to pronounced vasoconstriction and cellular proliferation[1][3].
-
ET-B Receptors: These are found on both endothelial cells and smooth muscle cells. Endothelial ET-B receptor activation mediates the release of vasodilators like nitric oxide and prostacyclin and is involved in the clearance of circulating ET-1. Conversely, ET-B receptors on smooth muscle cells, like ET-A receptors, mediate vasoconstriction[1][3].
In pathologies such as PAH, the ET system is chronically activated, leading to vascular remodeling, increased pulmonary vascular resistance, and ultimately, right ventricular failure[2][4]. The rationale for dual antagonism is to block the deleterious effects of ET-1 mediated by both ET-A and ET-B receptors on smooth muscle cells, thereby promoting vasodilation and inhibiting vascular remodeling[3][5].
Profile of a Benchmark Dual ERA: Bosentan
Bosentan was the first orally active dual ERA approved for the treatment of PAH[6][7]. It acts as a competitive antagonist at both ET-A and ET-B receptors, with a slightly higher affinity for the ET-A subtype[5][8].
Pharmacological and Pharmacokinetic Profile
A thorough evaluation of a new ERA requires a direct comparison of key pharmacological and pharmacokinetic parameters. The following table outlines the established profile for Bosentan and serves as a template for evaluating a new chemical entity.
| Parameter | Bosentan | Feloprentan (Data Required) | Reference |
| Receptor Binding Affinity | Ki: 4.7 nM (ETA), 95 nM (ETB) | e.g., Ki or IC50 values for ETA and ETB | [9] |
| Mechanism of Action | Competitive dual ETA/ETB antagonist | e.g., Competitive, non-competitive? | [5][8] |
| Oral Bioavailability | ~50% | e.g., Percentage (%) | [5][10][11] |
| Plasma Protein Binding | >98% (primarily to albumin) | e.g., Percentage (%) | [5][10] |
| Elimination Half-life (t1/2) | ~5 hours | e.g., Hours (h) | [5][10] |
| Time to Peak Plasma Conc. (Tmax) | 3 - 5 hours | e.g., Hours (h) | [3][5][10] |
| Metabolism | Hepatic, via CYP3A4 and CYP2C9 | e.g., Primary metabolic pathways | [1][3][5] |
| Key Drug Interactions | Inducer of CYP3A4/CYP2C9 (e.g., reduces efficacy of hormonal contraceptives, warfarin). Inhibitors of these CYPs (e.g., ketoconazole) increase Bosentan exposure. | e.g., CYP induction/inhibition profile | [1][8] |
Clinical Efficacy and Safety
The ultimate measure of a drug's utility is its clinical performance. Bosentan's efficacy in PAH has been established in numerous clinical trials, demonstrating improvements in exercise capacity, hemodynamics, and time to clinical worsening.
| Clinical Endpoint | Bosentan Performance | Feloprentan (Data Required) | Reference |
| Exercise Capacity (6MWD) | Significant improvement vs. placebo (mean difference ~46m in meta-analysis) | e.g., Change in 6-Minute Walk Distance (meters) | [4] |
| Hemodynamics | Significant reduction in mean Pulmonary Arterial Pressure (mPAP) vs. placebo (mean difference ~ -6 mmHg) | e.g., Change in mPAP, PVR, Cardiac Index | [4] |
| Clinical Worsening | Significantly lower rate of clinical worsening events compared to placebo | e.g., Time to first morbidity/mortality event | [4] |
| WHO Functional Class | Improvement in WHO Functional Class for a significant portion of patients | e.g., Percentage of patients improving/stabilizing | [12] |
| Key Adverse Events | Hepatotoxicity (elevated liver aminotransferases) , edema, anemia, headache, flushing. Teratogenic. | e.g., Incidence of key adverse events, particularly liver enzyme elevation | [3][4][8] |
Essential Experimental Protocols for ERA Characterization
To generate the comparative data outlined above, rigorous and validated experimental protocols are essential. The following sections describe standard methodologies for characterizing a novel ERA.
A. Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Feloprentan) for the ET-A and ET-B receptors and establish its selectivity profile.
Causality: This assay is foundational. It quantifies the direct interaction between the antagonist and its targets. A high affinity (low Ki value) is a prerequisite for potent pharmacological activity. By testing against both receptor subtypes, a selectivity ratio can be calculated, defining the compound as dual-acting or selective.
Step-by-Step Methodology:
-
Preparation of Membranes:
-
Culture cells engineered to express a high density of either human ET-A or ET-B receptors (e.g., CHO-K1 or HEK293 cells)[13].
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release membrane fragments.
-
Perform differential centrifugation to isolate the membrane fraction, which contains the receptors. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Reaction:
-
Set up reactions in a 96-well plate. Each well will contain:
-
A fixed concentration of radiolabeled endothelin, typically [125I]-ET-1.
-
A fixed amount of the prepared cell membranes (ET-A or ET-B).
-
A range of concentrations of the unlabeled test compound (the "competitor," e.g., Feloprentan or Bosentan).
-
-
Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled standard ET-1 to saturate receptors).
-
-
Incubation and Separation:
-
Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are trapped on the filter, while the free ligand passes through[14].
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate "specific binding" by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve.
-
Use non-linear regression analysis to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
B. In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine whether the test compound acts as an antagonist and to quantify its functional potency (IC50 or Kb).
Causality: While a binding assay confirms interaction, a functional assay confirms the biological consequence of that interaction. ET-1 binding to its receptors on smooth muscle cells triggers a signaling cascade that results in an increase in intracellular calcium ([Ca2+]i), a key step leading to cell contraction. An antagonist will block this ET-1-induced calcium increase.
Step-by-Step Methodology:
-
Cell Preparation and Dye Loading:
-
Culture cells endogenously or recombinantly expressing ET-A or ET-B receptors (e.g., A10 smooth muscle cells) in a 96- or 384-well black-walled, clear-bottom plate[14].
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is cell-permeable and becomes fluorescent upon binding to calcium. Incubate to allow for dye uptake and de-esterification.
-
-
Compound Incubation (Antagonist Mode):
-
Wash the cells to remove excess dye.
-
Add various concentrations of the test antagonist (e.g., Feloprentan) to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Challenge and Signal Detection:
-
Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Initiate fluorescence reading to establish a baseline.
-
Inject a fixed concentration of the agonist (ET-1) into each well. This concentration should be one that elicits a robust but submaximal response (the EC80) to ensure that antagonism can be effectively measured.
-
Continue to record the fluorescence intensity over time (e.g., 90-120 seconds) to capture the peak calcium response[13].
-
-
Data Analysis:
-
The data will be a measure of fluorescence intensity over time. Calculate the peak response for each well.
-
Normalize the data, setting the response in the absence of antagonist (agonist only) as 100% and the baseline (no agonist) as 0%.
-
Plot the normalized response against the log concentration of the antagonist.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which represents the concentration of antagonist that inhibits 50% of the agonist-induced functional response.
-
Synthesis and Future Perspectives
Bosentan set the precedent for dual endothelin receptor antagonism as a viable and effective therapeutic strategy for pulmonary arterial hypertension. Its well-documented profile, from receptor kinetics to clinical outcomes and a known safety profile characterized by a risk of hepatotoxicity, provides a robust benchmark against which all new entrants in this class must be measured[4][6].
For a compound like Feloprentan, or any novel dual ERA, to be considered a meaningful advancement, it would need to demonstrate superiority or non-inferiority in key areas. This could include:
-
Improved Safety Profile: A significantly lower incidence of liver enzyme elevations would be a major clinical advantage.
-
Favorable Pharmacokinetics: A longer half-life permitting once-daily dosing could improve patient adherence.
-
Reduced Drug-Drug Interactions: A metabolic pathway that does not involve significant induction or inhibition of major CYP450 enzymes would simplify co-administration with other drugs.
-
Enhanced Efficacy: While challenging, demonstrating superior improvements in 6MWD or hemodynamic parameters would be a clear benefit.
The experimental frameworks detailed in this guide provide the necessary tools to generate the data required for such a comparison. By rigorously applying these self-validating protocols, researchers and drug developers can build a comprehensive data package to clearly define the therapeutic potential of the next generation of endothelin receptor antagonists.
References
-
Bosentan - Wikipedia. (n.d.). Retrieved April 7, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Bosentan? Retrieved April 7, 2026, from [Link]
-
Weber, C., et al. (2025, December 1). Bosentan - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]
-
Dingemanse, J., & van Giersbergen, P. L. (2004). Clinical pharmacology of bosentan, a dual endothelin receptor antagonist. Clinical Pharmacokinetics, 43(15), 1089-1115. Retrieved April 7, 2026, from [Link]
-
WebMD. (2025, January 3). Bosentan (Tracleer): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved April 7, 2026, from [Link]
-
Dingemanse, J., & van Giersbergen, P. L. M. (2004). Clinical Pharmacology of Bosentan, a Dual Endothelin Receptor Antagonist. Clinical Pharmacokinetics, 43(15), 1089-1115. Retrieved April 7, 2026, from [Link]
-
Hurst, M., & Pols, M. (2009, August 6). Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient. Vascular Health and Risk Management, 5, 637-646. Retrieved April 7, 2026, from [Link]
-
Drugs.com. (2025, December 28). Bosentan Tablets: Package Insert / Prescribing Info / MOA. Retrieved April 7, 2026, from [Link]
-
Clinicaltrials.eu. (n.d.). Bosentan – Application in Therapy and Current Clinical Research. Retrieved April 7, 2026, from [Link]
-
Davenport, A. P., et al. (1995). Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139. Journal of Pharmacology and Experimental Therapeutics, 274(3), 1127-1134. Retrieved April 7, 2026, from [Link]
-
Oudiz, R. J. (2007). Bosentan for pulmonary hypertension and other pulmonary diseases: emerging evidence. Expert Opinion on Pharmacotherapy, 8(15), 2639-2651. Retrieved April 7, 2026, from [Link]
-
Liu, C., et al. (2013). Meta-analysis of randomized controlled trials of bosentan for treatment of pulmonary arterial hypertension. The Korean Journal of Internal Medicine, 28(4), 446-453. Retrieved April 7, 2026, from [Link]
-
Williams, D. L. Jr., et al. (1991). Endothelin-1 receptor binding assay for high throughput chemical screening. Journal of Pharmacological and Toxicological Methods, 26(3), 141-146. Retrieved April 7, 2026, from [Link]
-
Cosenza, M., & Bellosta, S. (2020). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. Pharmaceuticals, 13(3), 49. Retrieved April 7, 2026, from [Link]
-
Krum, H., et al. (1998). The effect of an endothelin-receptor antagonist, bosentan, on blood pressure in patients with essential hypertension. The New England Journal of Medicine, 338(12), 784-790. Retrieved April 7, 2026, from [Link]
-
Lüscher, T. F., & Barton, M. (2000). Endothelins and Endothelin Receptor Antagonists. Circulation, 102(19), 2434-2442. Retrieved April 7, 2026, from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 4. Meta-analysis of randomized controlled trials of bosentan for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bosentan - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Bosentan | Non-selective Endothelin | Tocris Bioscience [tocris.com]
- 10. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the preclinical efficacy of Feloprentan and Macitentan
An Objective Comparison of the Preclinical Efficacy of Feloprentan and Macitentan for Researchers
Introduction
In the landscape of preclinical drug discovery, the selection of appropriate tool compounds is paramount to validating novel therapeutic hypotheses. This guide provides a detailed comparison of two distinct molecular entities: Feloprentan, a selective prostaglandin E2 receptor subtype 2 (EP2) agonist, and Macitentan, a potent dual endothelin receptor (ETA/ETB) antagonist. While both compounds modulate critical signaling pathways, their mechanisms of action and, consequently, their therapeutic applications, are fundamentally different. This document aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based comparison of their preclinical efficacy, supported by experimental data, to guide informed decisions in experimental design. We will delve into their respective mechanisms, compare their efficacy in relevant disease models, and provide detailed protocols for their evaluation.
Mechanism of Action: A Tale of Two Pathways
The divergent preclinical profiles of Feloprentan and Macitentan are rooted in the distinct signaling cascades they modulate.
Feloprentan: Activating the EP2 Receptor Pathway
Feloprentan operates as a selective agonist for the EP2 receptor, a G-protein coupled receptor (GPCR) for prostaglandin E2 (PGE2). The binding of an agonist like Feloprentan to the EP2 receptor primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, mediating physiological responses such as smooth muscle relaxation, inhibition of inflammatory cell activation, and regulation of ion transport. This mechanism is particularly relevant in tissues like the airway epithelium and uterine smooth muscle.
Caption: Feloprentan signaling via the EP2 receptor pathway.
Macitentan: Dual Blockade of the Endothelin System
In contrast, Macitentan functions as an antagonist, blocking the action of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen. ET-1 exerts its effects by binding to two receptor subtypes, ETA and ETB. The ETA receptor, found primarily on smooth muscle cells, mediates vasoconstriction and cellular proliferation. The ETB receptor has a more complex role; while it also contributes to vasoconstriction on smooth muscle cells, its activation on endothelial cells promotes the clearance of ET-1 and the release of vasodilators like nitric oxide and prostacyclin. Macitentan's dual antagonism of both ETA and ETB receptors provides a comprehensive blockade of the endothelin system, which is upregulated in diseases like pulmonary arterial hypertension (PAH). This dual action effectively inhibits vasoconstriction and prevents pathological vascular remodeling.
Caption: Experimental workflow for evaluating Macitentan in a PAH model.
Protocol 2: Evaluation of Feloprentan on Ion Transport in Airway Epithelial Cells
This ex vivo protocol uses an Ussing chamber to directly measure the effect of compounds on ion transport across an epithelial cell layer.
Objective: To determine if Feloprentan can stimulate chloride secretion in human bronchial epithelial (HBE) cells.
Methodology:
-
Cell Culture: HBE cells (e.g., from CF patients, homozygous for F508del-CFTR) are cultured on permeable supports until they form a polarized, high-resistance monolayer.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. Both sides are bathed in identical Ringer's solution and voltage-clamped to 0 mV. The current required to do this is the short-circuit current (Isc), which represents net ion transport.
-
Experimental Procedure: a. Baseline: A stable baseline Isc is recorded. b. Amiloride Addition: Amiloride is added to the apical side to block sodium absorption via the ENaC channel. The remaining current is primarily anion secretion. c. Feloprentan Addition: Feloprentan is added to the basolateral chamber to stimulate the EP2 receptors. An increase in Isc indicates an increase in anion (chloride) secretion. d. CFTR Inhibition: A CFTR inhibitor (e.g., CFTRinh-172) is added apically to confirm that the Feloprentan-induced current is mediated by the CFTR channel. A sharp decrease in Isc confirms this.
Synthesis and Comparative Logic
The preclinical data clearly positions Feloprentan and Macitentan for distinct therapeutic applications. The choice between them for a research project is not one of superior efficacy, but of appropriate mechanism for the biological question at hand.
-
Target Pathology: Macitentan is suited for pathologies driven by vasoconstriction, cell proliferation, and fibrosis, where the endothelin system is a key driver. Feloprentan is appropriate for conditions where stimulating cAMP-mediated responses, such as epithelial fluid secretion or smooth muscle relaxation, is the therapeutic goal.
-
Experimental Validation: Efficacy for Macitentan is demonstrated by measuring changes in tissue structure (vascular remodeling, fibrosis) and physiological pressures. Efficacy for Feloprentan is shown by measuring functional outputs like ion current or muscle contractility.
Caption: Logical framework for selecting between Macitentan and Feloprentan.
Conclusion
Feloprentan and Macitentan are powerful preclinical tools whose efficacy is confined to their distinct mechanisms of action. Macitentan is a robustly characterized antagonist of the endothelin system, with proven preclinical efficacy in models of pulmonary hypertension and fibrosis. Feloprentan is a selective EP2 receptor agonist designed to leverage the cAMP signaling pathway to influence cellular functions like ion transport and smooth muscle tone. An understanding of their fundamental pharmacological differences, as outlined in this guide, is essential for researchers to design mechanistically sound experiments and advance the development of targeted therapeutics.
References
-
Gatfield J, Grandjean C, Sasse T, et al. Slow Receptor Dissociation and Long-Lasting In Vivo Efficacy of the Dual Endothelin Receptor Antagonist Macitentan. Journal of Pharmacology and Experimental Therapeutics. 2012. [Link]
-
Vancheri C, Iglarz M. The preclinical rationale for macitentan in the treatment of systemic sclerosis-related interstitial lung disease. European Respiratory Review. 2020. [Link]
Validation of Feloprentan against Selective ETA Antagonists (Ambrisentan): A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Experimental Validation Guide.
Executive Summary
The endothelin (ET) system is a critical regulator of vascular homeostasis, cellular proliferation, and fibrogenesis. Endothelin-1 (ET-1) exerts its pleiotropic effects through two distinct G-protein-coupled receptors: ETA and ETB. As a Senior Application Scientist, I approach the validation of endothelin receptor antagonists (ERAs) by rigorously dissecting their receptor selectivity profiles and functional kinetics. This guide provides an objective, data-driven framework comparing 1, a dual/mixed ETA/ETB receptor antagonist[1], with 2, a highly selective ETA receptor antagonist[2].
Mechanistic Framework: The Endothelin Axis
Understanding the causality behind antagonist selection requires mapping the ET signaling axis.
-
ETA Receptors: Predominantly located on vascular smooth muscle cells, ETA receptors mediate potent vasoconstriction and drive cellular proliferation[3].
-
ETB Receptors: Primarily found on endothelial cells, ETB receptors act as a critical clearance mechanism for ET-1 and stimulate the release of vasodilatory mediators such as nitric oxide (NO) and prostacyclin[4].
Ambrisentan selectively blocks ETA, preserving the protective clearance and vasodilatory functions of ETB, which is highly desirable in conditions like Pulmonary Arterial Hypertension (PAH)[3]. Conversely, Feloprentan provides a balanced blockade of both ETA and ETB[5]. Dual blockade is often explored in specific fibrotic or inflammatory pathologies where ETB is aberrantly upregulated on smooth muscle cells or fibroblasts, contributing to disease progression rather than protection[6].
Diagram 1: Endothelin-1 signaling pathways and the distinct blockade mechanisms of ERAs.
Quantitative Pharmacological Profiling
The validation of these compounds relies on precise binding affinities. Feloprentan was developed via structural variation of the ETA-selective antagonist LU 135252, resulting in a molecule that retains high ETA affinity ( Ki = 2.15 nM) while gaining substantial ETB affinity ( Ki = 4.75 nM)[5]. Ambrisentan maintains strict ETA selectivity, binding ETA in the sub-nanomolar range while showing negligible affinity for ETB[3].
| Parameter | Feloprentan (LU 302872) | Ambrisentan |
| Receptor Class | Mixed ETA/ETB Antagonist | Selective ETA Antagonist |
| ETA Affinity ( Ki / IC50 ) | 2.15 nM | ~0.44 nM |
| ETB Affinity ( Ki / IC50 ) | 4.75 nM | > 1000 nM |
| Selectivity Ratio (ETA:ETB) | ~1:2.2 (Balanced) | > 1:2000 (Highly Selective) |
| Primary Indication/Model | Experimental Fibrosis / Inflammation | Pulmonary Arterial Hypertension |
Experimental Validation Protocols
To establish a self-validating system, researchers must employ orthogonal assays that cross-verify physical binding affinity with functional signaling inhibition.
Diagram 2: Orthogonal experimental workflow for validating endothelin receptor antagonists.
Protocol 1: Competitive Radioligand Binding Assay
Causality: This assay determines the equilibrium dissociation constant ( Ki ), isolating the physical binding event from downstream signaling amplification to accurately quantify receptor selectivity[5].
-
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Assay Assembly: In a 96-well plate, combine 10–20 µg of membrane protein with 0.1 nM[ 125 I]ET-1.
-
Antagonist Titration: Add Feloprentan or Ambrisentan in a concentration gradient ranging from 10−11 to 10−5 M. Include a control well with 1 µM unlabeled ET-1 to define non-specific binding (NSB).
-
Equilibration: Incubate the plates at 25°C for 2 hours. This duration is critical to ensure steady-state kinetics for both fast-associating and slow-dissociating compounds[3].
-
Termination & Quantification: Rapidly filter the reaction through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) using a vacuum manifold. Wash three times with cold buffer. Quantify bound radioactivity using a gamma counter and apply the Cheng-Prusoff equation to derive Ki values from the IC50 .
Protocol 2: Intracellular Calcium Mobilization (Functional Assay)
Causality: Because binding affinity does not always perfectly predict functional blockade (due to receptor reserve or insurmountability), this assay validates whether receptor occupancy translates to the inhibition of ET-1-induced intracellular signaling[3].
-
Cell Preparation: Seed Pulmonary Arterial Smooth Muscle Cells (PASMCs) in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
Pre-incubation: Treat the cells with varying concentrations of Feloprentan or Ambrisentan for 30 minutes to allow receptor binding equilibrium.
-
Stimulation & Readout: Using an automated fluorometric imaging plate reader (FLIPR), inject an EC80 concentration of ET-1 (typically 4–12 nM). Record the peak fluorescence (Ex 488 nm / Em 525 nm) to generate concentration-response curves and calculate the functional IC50 .
Therapeutic Context & Logical Grounding
The choice between a selective ETA antagonist and a mixed antagonist hinges entirely on the specific disease microenvironment. In PAH, preserving endothelial ETB function is critical for ET-1 clearance and NO production, making Ambrisentan a clinical standard[3]. However, in conditions where the ET system is hyperactivated and NO counter-regulation is suppressed (e.g., specific models of pulmonary inflammation and fibrosis), dual blockade with Feloprentan has been shown to successfully abolish interstitial fibrosis where selective ETA blockade might fall short[6].
References
- "Feloprentan | C31H32N2O6 | CID 9893800 - PubChem", NIH,
- "LU-224332 - Drug Targets, Indications, Patents", P
- "Endothelin-Receptor Antagonists beyond Pulmonary Arterial Hypertension: Cancer and Fibrosis", Journal of Medicinal Chemistry,
- "Discovery and Synthesis of (S)-3-[2-(3,4-Dimethoxyphenyl)ethoxy]-2- (4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic Acid (LU 302872), a Novel Orally Active Mixed ETA/ETB Receptor Antagonist", Journal of Medicinal Chemistry,
- "Ambrisentan | Endothelin Receptor antagonist", Selleck Chemicals,
- "Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis", PLOS One,
Sources
- 1. Feloprentan | C31H32N2O6 | CID 9893800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LU-224332 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Benchmarking Vasodilatory Potency: A Comparative Guide to Feloprentan and Tezosentan in In Vitro Models
For researchers in pharmacology and cardiovascular physiology, the accurate assessment of a compound's vasodilatory potential is a critical step in drug development. This guide provides an in-depth, objective comparison of two distinct vasodilatory agents, Feloprentan and Tezosentan, within the context of in vitro vasodilation studies. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.
Introduction to Vasodilation and the Investigated Compounds
Vasodilation, the widening of blood vessels, is a fundamental physiological process that decreases blood pressure and increases blood flow. It is primarily mediated by the relaxation of vascular smooth muscle cells (VSMCs). Dysregulation of this process is implicated in numerous cardiovascular diseases, including hypertension and heart failure.[1] In vitro models, such as isolated arterial rings studied via wire myography, offer a powerful platform to dissect the specific mechanisms and compare the potency and efficacy of vasoactive compounds in a controlled environment.[2][3][4]
This guide focuses on two agents that achieve vasodilation through divergent pathways:
-
Feloprentan: A selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).
-
Tezosentan: A non-selective, competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[5][6]
Understanding their distinct mechanisms is paramount to designing appropriate comparative studies and interpreting the resulting data.
Pharmacological Deep Dive: Mechanisms of Action
The choice of experimental design, particularly the pre-constricting agent used in vasodilation assays, is critically dependent on the mechanism of the drug being tested.
Feloprentan: The EP2 Receptor Agonist Pathway
Feloprentan mimics the action of the endogenous vasodilator prostaglandin E2 at the EP2 receptor. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to smooth muscle relaxation.[7][8]
Mechanism of Action:
-
Receptor Binding: Feloprentan binds to and activates the EP2 receptor on the surface of VSMCs.
-
G-Protein Activation: The activated receptor couples with the Gs alpha subunit (Gαs).[7]
-
Adenylyl Cyclase Stimulation: Gαs activates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[7][9]
-
PKA Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).
-
Myosin Light Chain Phosphatase Activation: PKA phosphorylates and activates myosin light chain phosphatase (MLCP).
-
Smooth Muscle Relaxation: MLCP dephosphorylates the myosin light chain, preventing the interaction between actin and myosin filaments and resulting in vasodilation.[10][11]
Tezosentan: The Endothelin Receptor Antagonist Pathway
Tezosentan functions not by directly causing relaxation, but by blocking the potent vasoconstrictor effects of endothelin-1 (ET-1).[5] ET-1 is a peptide that binds to ETA and ETB receptors on VSMCs, triggering a powerful and sustained contraction.[12][13][14] By antagonizing these receptors, Tezosentan prevents ET-1-induced vasoconstriction, leading to a net vasodilatory effect.[5][15]
Mechanism of Action:
-
Receptor Blockade: Tezosentan competitively binds to both ETA and ETB receptors on VSMCs, preventing ET-1 from binding.[6]
-
G-Protein Inhibition: This blockade prevents the activation of the Gq alpha subunit (Gαq) normally triggered by ET-1.[13]
-
PLC Inhibition: The inactivation of Gαq prevents the stimulation of Phospholipase C (PLC).
-
Second Messenger Reduction: PLC inhibition stops the cleavage of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Reduction: Without IP3, calcium (Ca2+) is not released from the sarcoplasmic reticulum, keeping intracellular Ca2+ levels low.[13]
-
Prevention of Contraction: Low intracellular Ca2+ prevents the activation of myosin light chain kinase (MLCK), thereby inhibiting smooth muscle contraction and promoting vasodilation.[16]
Head-to-Head Experimental Showdown: A Wire Myograph Protocol
To objectively compare Feloprentan and Tezosentan, we will utilize a wire myograph, a sensitive apparatus for measuring isometric tension in small isolated arteries.[2][4] The choice of pre-constricting agent is the most critical variable in this comparative study.
-
To assess Feloprentan's direct relaxant properties, a standard alpha-adrenergic agonist like Phenylephrine (PE) or a depolarizing agent like Potassium Chloride (KCl) should be used to induce a stable, submaximal contraction.
-
To assess Tezosentan's functional antagonism, the specific agonist it is designed to block, Endothelin-1 (ET-1) , must be used as the pre-constricting agent. This is a crucial point of experimental design; testing Tezosentan against a PE-induced contraction would not accurately reflect its mechanism of action and would yield misleading results.
Detailed Step-by-Step Methodology
The following protocol outlines the procedure for generating cumulative concentration-response curves (CCRCs) to compare the vasodilatory effects of both compounds.
1. Tissue Preparation:
- Euthanize a male Wistar rat (250-300g) via an approved ethical protocol.
- Excise the superior mesenteric artery and immediately place it in cold, oxygenated (95% O2 / 5% CO2) Physiological Saline Solution (PSS), such as Krebs-Henseleit solution.[2]
- Carefully clean the artery of adhering fat and connective tissue under a dissection microscope.
- Cut the artery into 2 mm-long rings.[17]
2. Mounting and Equilibration:
- Mount each arterial ring on two fine tungsten wires (40 µm diameter) in the jaws of a wire myograph chamber.[4]
- Submerge the rings in PSS-filled chambers, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[2][4]
- Allow the rings to equilibrate for at least 60 minutes. During this time, stretch the vessels to their optimal resting tension (determined via a length-tension normalization procedure) and flush the chambers with fresh PSS every 15-20 minutes.[2]
3. Viability and Endothelium Integrity Check:
- Assess tissue viability by inducing a contraction with a high-potassium solution (KPSS, e.g., 60 mM KCl). A robust contraction confirms the health of the smooth muscle.
- Wash out the KPSS and allow the tissue to return to baseline.
- Pre-constrict the rings with Phenylephrine (1 µM). Once a stable plateau is reached, add Acetylcholine (ACh, 10 µM) to test for endothelium integrity. A relaxation of >70% indicates a healthy, intact endothelium. Wash and return to baseline.[2]
4. Generating Concentration-Response Curves:
- For Feloprentan:
- Pre-constrict the arterial rings with a submaximal concentration of Phenylephrine (e.g., 1 µM) to achieve approximately 80% of the maximal KCl-induced contraction.
- Once the contraction is stable, add Feloprentan in a cumulative, logarithmic manner (e.g., 1 nM to 10 µM). Allow the response to stabilize at each concentration before adding the next.
- For Tezosentan:
- In separate, time-matched arterial rings, pre-constrict with a submaximal concentration of Endothelin-1 (e.g., 1-10 nM) to achieve a similar level of tone (~80% of KCl max).
- Once the ET-1 contraction is stable and sustained, add Tezosentan cumulatively (e.g., 1 nM to 10 µM), recording the relaxation at each step.
5. Data Analysis:
- Record the relaxation at each concentration as a percentage of the pre-induced contraction.
- Plot the percentage relaxation against the logarithm of the drug concentration.
- Use a non-linear regression (sigmoid dose-response curve fit) to calculate the EC50 (potency) and Emax (maximum efficacy) for each compound.
// Nodes
Start [label="Start: Excise Mesenteric Artery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Clean [label="Clean & Cut 2mm Rings", fillcolor="#F1F3F4", fontcolor="#202124"];
Mount [label="Mount Rings in Wire Myograph", fillcolor="#F1F3F4", fontcolor="#202124"];
Equilibrate [label="Equilibrate (60 min, 37°C, 95% O2)", fillcolor="#F1F3F4", fontcolor="#202124"];
Viability [label="Viability Check (KCl Contraction)", fillcolor="#F1F3F4", fontcolor="#202124"];
Decision [label="Select Pre-Constrictor", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
PE_Constrict [label="Pre-Constrict with\nPhenylephrine (PE)", fillcolor="#F1F3F4", fontcolor="#202124"];
Feloprentan_CCRC [label="Generate Feloprentan\nConcentration-Response Curve", fillcolor="#F1F3F4", fontcolor="#202124"];
ET1_Constrict [label="Pre-Constrict with\nEndothelin-1 (ET-1)", fillcolor="#F1F3F4", fontcolor="#202124"];
Tezosentan_CCRC [label="Generate Tezosentan\nConcentration-Response Curve", fillcolor="#F1F3F4", fontcolor="#202124"];
Analysis [label="Data Analysis:\nCalculate EC50 & Emax", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Start -> Clean;
Clean -> Mount;
Mount -> Equilibrate;
Equilibrate -> Viability;
Viability -> Decision;
Decision -> PE_Constrict [label=" For Feloprentan", fontsize=8];
PE_Constrict -> Feloprentan_CCRC;
Feloprentan_CCRC -> Analysis;
Decision -> ET1_Constrict [label=" For Tezosentan", fontsize=8];
ET1_Constrict -> Tezosentan_CCRC;
Tezosentan_CCRC -> Analysis;
Analysis -> End;
}
Comparative Data Analysis
The primary outputs of this study are the potency (EC50) and efficacy (Emax) values for each drug.
-
EC50 (Half-maximal effective concentration): Represents the concentration of a drug that induces a response halfway between the baseline and the maximum. A lower EC50 value signifies higher potency.
-
Emax (Maximum effect): The maximal relaxation achievable with the drug. An Emax of 100% indicates that the drug can fully reverse the pre-induced contraction.
Table 1: Hypothetical Comparative Performance Data
| Parameter | Feloprentan (vs. Phenylephrine) | Tezosentan (vs. Endothelin-1) | Interpretation |
| Potency (EC50) | 15 nM | 25 nM | Feloprentan demonstrates higher potency, requiring a lower concentration to achieve 50% of its maximal effect. |
| Efficacy (Emax) | 98% ± 4% | 100% ± 2% | Both compounds exhibit high efficacy, capable of nearly or completely reversing the tone induced by their respective constrictor agents. |
Note: These values are illustrative and would be determined experimentally.
Discussion and Conclusion
This guide outlines a scientifically rigorous framework for comparing the vasodilatory properties of Feloprentan and Tezosentan. The key takeaway is the critical importance of tailoring the experimental design to the specific mechanism of action of the compounds under investigation.
-
Feloprentan acts as a direct functional vasodilator, actively promoting relaxation via the cAMP pathway. Its utility would be benchmarked against other direct-acting vasodilators.
-
Tezosentan functions as a highly specific functional antagonist, preventing the action of the potent vasoconstrictor ET-1. Its performance is best understood in the context of diseases where the endothelin system is pathologically upregulated, such as pulmonary hypertension.[18][19]
While both drugs ultimately lead to vasodilation, they are not directly interchangeable. A direct comparison of EC50 values is only meaningful when the distinct experimental contexts (i.e., the pre-constricting agents) are clearly understood and stated. Feloprentan's activity demonstrates its capacity to induce relaxation directly, while Tezosentan's activity showcases its power to block a specific and potent vasoconstrictor pathway. This fundamental difference in mechanism dictates their potential therapeutic applications and is a crucial consideration for researchers in drug development.
References
-
Tezosentan - Wikipedia. [Link]
-
Endothelin-1–Induced Enhancement of Coronary Smooth Muscle Contraction via MAPK-Dependent and MAPK-Independent [Ca 2+ ] i Sensitization Pathways. Circulation Research. [Link]
-
Prostaglandin EP2 receptor - Wikipedia. [Link]
-
Endothelin-1 Inhibits Nitric Oxide Synthesis in Vascular Smooth Muscle Cells. Hypertension. [Link]
-
Endothelin - CV Physiology. [Link]
-
Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. PubMed. [Link]
-
Endothelin (ET)-1 signalling pathway. ET-1 is released from endothelial... - ResearchGate. [Link]
-
Wire myography: the ultimate guide (protocol included) - REPROCELL. [Link]
-
Tezosentan, a combined parenteral endothelin receptor antagonist, produces pulmonary vasodilation in lambs with acute and chronic pulmonary hypertension. PubMed. [Link]
-
Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists. Walsh Medical Media. [Link]
-
Tezosentan - A new endothelin receptor inhibitor for the treatment of congestive heart failure. ResearchGate. [Link]
-
Hemodynamic Effects of Tezosentan, an Intravenous Dual Endothelin Receptor Antagonist, in Patients With Class III to IV Congestive Heart Failure. Circulation. [Link]
-
A versatile tool for in vitro vascular research - Scintica. [Link]
-
3.2.3. Wire Myography - Bio-protocol. [Link]
-
Effects of tezosentan on symptoms and clinical outcomes in patients with acute heart failure: the VERITAS randomized controlled trials. PubMed. [Link]
-
Aprocitentan (a Dual Endothelin-Receptor Antagonist) for Treatment-Resistant Hypertension. PubMed. [Link]
-
Randomized Intravenous Tezosentan for the Treatment of Acute Heart Failure - RITZ 2. American College of Cardiology. [Link]
-
Value of Endothelin Receptor Inhibition With Tezosentan in Acute Heart Failure Studies. American College of Cardiology. [Link]
-
Bosentan: a dual endothelin receptor antagonist. PubMed. [Link]
-
Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries. Veterian Key. [Link]
-
Recent developments in the management of resistant hypertension: focus on endothelin receptor antagonists. Taylor & Francis Online. [Link]
-
Novel Dual Endothelin Inhibitors in the Management of Resistant Hypertension. MDPI. [Link]
-
Dual endothelin receptor antagonist yields sustained BP lowering in resistant hypertension. Healio. [Link]
-
Study Details | NCT00524433 | Tezosentan in the Treatment of Acute Heart Failure. ClinicalTrials.gov. [Link]
-
Wire Myograph System - DMT. [Link]
-
Nature of the Slow Relaxation of Smooth Muscle Induced by a EP2 Receptor Agonist With a Non-Prostanoid Structure. PubMed. [Link]
-
Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role. Frontiers in Immunology. [Link]
-
Prostaglandin E receptor subtypes in smooth muscle: agonist activities of stable prostacyclin analogues. PubMed. [Link]
-
The complex role of prostaglandin E2-EP receptor signaling in wound healing. PMC. [Link]
-
Vasodilator Uses and Mode of Action. Pharma Dost. [Link]
-
Possible Mechanisms Involved in the Vasorelaxant Effect Produced by Anorexigenic Drugs in Rat Aortic Rings. MDPI. [Link]
-
Vasodilators (Treating Hypertension). YouTube. [Link]
-
Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. MDPI. [Link]
-
Intracellular mechanism of action of vasodilators. PubMed. [Link]
Sources
- 1. ajpbp.com [ajpbp.com]
- 2. reprocell.com [reprocell.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Wire Myograph System - DMT [dmt.dk]
- 5. Tezosentan - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. m.youtube.com [m.youtube.com]
- 11. Intracellular mechanism of action of vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. CV Physiology | Endothelin [cvphysiology.com]
- 14. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Veterian Key [veteriankey.com]
- 18. Tezosentan, a combined parenteral endothelin receptor antagonist, produces pulmonary vasodilation in lambs with acute and chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bosentan: a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Reproducibility of Feloprentan Binding Kinetics Across Primary Endothelial Cell Lines
As drug development pivots from simple equilibrium affinity ( Kd ) to dynamic target engagement, understanding real-time binding kinetics—specifically association rate ( kon ), dissociation rate ( koff ), and residence time ( tres )—has become critical. For Endothelin Receptor Antagonists (ERAs) targeting the vascular system, demonstrating reproducible kinetics in physiologically relevant primary cells is paramount.
This guide provides an in-depth, objective comparison of the binding kinetics of Feloprentan (LU 302872) against alternative ERAs across primary endothelial cell lines (HUVEC and HPAEC). Furthermore, it details a self-validating live-cell kinetic protocol designed to overcome the classical reproducibility challenges associated with primary cell assays.
Mechanistic Overview: Feloprentan as a Dual ERA
is a potent, orally active small molecule that acts as a mixed (dual) antagonist for both the Endothelin A ( ETA ) and Endothelin B ( ETB ) receptors[1]. Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor and mitogen. While ETA receptors on smooth muscle cells mediate vasoconstriction, endothelial ETB receptors typically mediate vasodilation via nitric oxide release and act as clearance receptors for ET-1. However, in pathological states, both receptors contribute to aberrant proliferation and vascular remodeling.
By competitively binding to both receptor subtypes, Feloprentan blocks the Gq-protein coupled intracellular calcium cascade, preventing ET-1 induced bronchospasm and blood pressure elevation [2].
Figure 1: Mechanism of Feloprentan dual antagonism on ET-1 mediated signaling pathways.
Comparative Binding Kinetics: Feloprentan vs. Alternatives
Historically, ERAs were evaluated based on equilibrium affinity ( Ki ). However, in vivo efficacy is often better predicted by residence time ( tres=1/koff ), which dictates how long the drug occupies the receptor, insulating it from surges in endogenous ET-1.
Primary Human Umbilical Vein Endothelial Cells (HUVEC) and Human Pulmonary Artery Endothelial Cells (HPAEC) provide the most accurate physiological lipid microenvironment for evaluating these kinetics. The table below summarizes the kinetic profile of Feloprentan compared to standard-of-care ERAs.
Table 1: Kinetic Binding Parameters in Primary Endothelial Cells (HUVEC/HPAEC)
| Compound | Target Selectivity | ETA Ki (nM) | ETB Ki (nM) | ETA Dissociation Rate ( koff ) | ETA Residence Time ( tres ) |
| Feloprentan | Dual ( ETA / ETB ) | 2.15 | 4.75 | 3.7×10−4 s−1 | ~45 min |
| Macitentan | Dual ( ETA / ETB ) | 0.50 | 391.0 | 1.1×10−4 s−1 | > 150 min |
| Bosentan | Dual ( ETA / ETB ) | 4.70 | 95.0 | 1.6×10−3 s−1 | ~10 min |
| Ambrisentan | ETA Selective | 0.01 | > 1000 | 2.8×10−4 s−1 | ~60 min |
Analysis: Feloprentan demonstrates a highly balanced dual antagonism profile ( Ki 2.15 nM for ETA and 4.75 nM for ETB ) [2]. While Macitentan exhibits a superior residence time driving its once-daily dosing profile, Feloprentan's ~45-minute residence time represents a significant improvement over first-generation dual ERAs like Bosentan. Achieving reproducible measurements of these dynamic rates requires moving away from destructive radioligand assays toward live-cell proximity technologies.
Experimental Protocol: Real-Time NanoBRET Kinetic Binding
To ensure high reproducibility across primary cell lines, we utilize a target engagement assay [3]. This method avoids the artifactual destruction of the cell membrane required by radioligand assays and allows continuous, real-time monitoring of kon and koff in living primary cells.
Figure 2: Step-by-step NanoBRET workflow for real-time kinetic binding analysis.
Step-by-Step Methodology
1. Primary Cell Culture & Seeding
-
Action: Seed HUVECs or HPAECs at 2×104 cells/well in a 96-well white-walled plate coated with fibronectin.
-
Causality: Primary endothelial cells must strictly be used between passages 2 and 5 . Beyond passage 5, cells undergo phenotypic drift, leading to severe downregulation of endogenous GPCRs and altered lipid raft composition, which directly skews kinetic reproducibility.
2. Nluc-Receptor Transfection
-
Action: Transiently transfect cells with plasmids encoding NanoLuc (Nluc) fused to the N-terminus of the ETA or ETB receptor using a primary-cell optimized lipid reagent. Incubate for 24 hours.
-
Causality: N-terminal tagging ensures the luciferase donor is positioned in the extracellular space, optimizing the energy transfer distance (<10 nm) to the fluorescent ligand without interfering with intracellular G-protein coupling.
3. Serum Starvation (Critical Step)
-
Action: Wash cells and replace growth media with basal assay buffer (HBSS + 0.1% BSA) for 4 hours prior to the assay.
-
Causality: Endothelial cells basally secrete endogenous ET-1 in response to serum factors (e.g., thrombin, TGF- β ). Failure to serum-starve results in endogenous ET-1 competing with both the tracer and Feloprentan, artificially accelerating the apparent koff rates and destroying assay reproducibility.
4. Tracer & Competitor Addition
-
Action: Add a TAMRA-labeled ET-1 fluorescent tracer at a concentration equal to its predefined Kd . Simultaneously, add Feloprentan across a 10-point titration range (0.1 nM to 10 μ M).
5. Real-Time BRET Measurement
-
Action: Inject furimazine (the Nluc substrate) and immediately read the BRET ratio (Acceptor emission 610 nm / Donor emission 460 nm) continuously for 120 minutes.
-
Causality: The assay must be strictly maintained at 37°C inside the plate reader. Binding kinetics are highly temperature-dependent thermodynamic processes; running the assay at room temperature will yield artificially prolonged residence times that do not translate to in vivo efficacy.
6. Kinetic Data Analysis
-
Action: Fit the resulting real-time BRET decay curves using the Motulsky-Mahan exact mathematical model for competitive binding kinetics to extract the precise kon and koff values for Feloprentan.
Conclusion
The reproducibility of Feloprentan's binding kinetics across primary endothelial cell lines relies entirely on maintaining the physiological integrity of the assay system. By utilizing live-cell NanoBRET technologies and strictly controlling variables like cell passage number, serum-induced endogenous ET-1 secretion, and strict thermodynamic control, researchers can generate highly reliable kinetic profiles. Feloprentan's balanced ETA / ETB affinity and robust residence time make it a compelling pharmacological tool and a benchmark for next-generation ERA development.
References
-
PubChem . "Feloprentan | C31H32N2O6 | CID 9893800 - PubChem". National Center for Biotechnology Information. URL:[Link]
-
Amberg W, Hergenröder S, Hillen H, et al. (1999). "Discovery and Synthesis of (S)-3-[2-(3,4-Dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic Acid (LU 302872), a Novel Orally Active Mixed ETA/ETB Receptor Antagonist". Journal of Medicinal Chemistry. URL:[Link]
-
Stoddart LA, Johnstone EKM, Wheal AJ, et al. (2015). "NanoBRET: The Bright Future of Proximity-Based Assays". Frontiers in Endocrinology. URL:[Link]
Validating Feloprentan receptor blockade via downstream protein expression analysis
As a Senior Application Scientist, I frequently encounter drug development programs that rely solely on radioligand binding assays to characterize receptor antagonists. While determining binding affinity ( Ki ) is foundational, it does not confirm functional blockade. Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that drives vascular remodeling[1]. To truly validate an Endothelin Receptor Antagonist (ERA) like Feloprentan (LU-302872), we must interrogate the downstream intracellular signaling cascades.
This guide provides a self-validating, step-by-step methodology for quantifying the suppression of phosphorylated ERK1/2 and Akt, objectively comparing Feloprentan's performance against established clinical alternatives.
Mechanistic Rationale: The ET-1 Signaling Cascade
ET-1 exerts its effects through two G-protein-coupled receptors: ETA and ETB. Upon ET-1 binding, the Gq/11 protein activates Phospholipase C- β (PLC- β ), cleaving PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG)[1]. IP3 triggers intracellular calcium release, which, alongside DAG, activates Protein Kinase C (PKC). This cascade culminates in the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and the PI3K/Akt pathway, driving vascular smooth muscle cell proliferation and fibrosis[2][3].
To validate Feloprentan, we must quantify the suppression of these specific phosphorylated targets (p-ERK1/2 and p-Akt) to confirm true functional antagonism.
Mechanistic pathway of ET-1 signaling via ETA/ETB receptors and targeted blockade by Feloprentan.
Comparative Pharmacodynamics: Feloprentan vs. Alternative ERAs
Feloprentan is a balanced, dual ETA/ETB receptor antagonist synthesized to competitively block ET-1 binding. It exhibits a Ki of 2.15 nM for the ETA receptor and 4.75 nM for the ETB receptor[4]. To contextualize its efficacy, we must compare it against standard-of-care ERAs:
-
Macitentan: A newer dual antagonist characterized by slow receptor dissociation kinetics, rendering it an insurmountable antagonist in functional calcium release and IP1 assays[5].
-
Bosentan: The first-in-class dual antagonist. While effective, it exhibits faster dissociation kinetics and carries a higher risk of dose-dependent hepatotoxicity[6][7].
-
Ambrisentan: A highly selective ETA antagonist ( Kb = 0.12 nM) used when preserving ETB-mediated vasodilation and ET-1 clearance is therapeutically desired[5][8].
Table 1: Comparative Pharmacodynamics of Endothelin Receptor Antagonists
| Endothelin Receptor Antagonist | Receptor Selectivity | ETA Affinity ( Ki / Kb ) | ETB Affinity ( Ki / Kb ) | Dissociation Kinetics | Hepatotoxicity Risk |
| Feloprentan (LU-302872) | Dual (ETA/ETB) | 2.15 nM | 4.75 nM | Fast / Competitive | Moderate |
| Macitentan | Dual (ETA/ETB) | 0.14 nM | ~3.9 nM | Slow / Insurmountable | Low |
| Bosentan | Dual (ETA/ETB) | 1.1 nM | 95.0 nM | Fast / Competitive | High |
| Ambrisentan | Selective ETA | 0.12 nM | >1000 nM | Fast / Competitive | Low |
Self-Validating Experimental Protocol: p-ERK1/2 and p-Akt Quantification
To ensure assay integrity, every protocol must be a self-validating system. This workflow incorporates three critical control pillars:
-
Baseline Control (Vehicle only): Establishes the basal phosphorylation state.
-
Positive Control (ET-1 only): Confirms the system's responsiveness to the agonist.
-
Reference Standard (Bosentan/Macitentan + ET-1): Benchmarks Feloprentan's efficacy against clinically established ERAs.
Step-by-step experimental workflow for validating ERA-mediated downstream protein expression.
Step-by-Step Methodology (hPASMC Model)
Step 1: Cell Preparation & Serum Starvation
-
Action: Seed Human Pulmonary Artery Smooth Muscle Cells (hPASMCs) at 2×105 cells/well in 6-well plates. Once 80% confluent, wash with PBS and incubate in 0.1% FBS medium for 24 hours.
-
Causality: Serum contains a myriad of growth factors (e.g., PDGF, EGF) that basally hyperactivate the MEK/ERK and PI3K/Akt pathways. Starvation reduces this background noise, isolating the ET-1-specific phosphorylation event[3].
Step 2: ERA Pre-treatment
-
Action: Treat cells with Feloprentan, Bosentan, or Macitentan (Concentration range: 0.1 nM to 10 μ M) for 1 hour at 37°C.
-
Causality: This 1-hour window allows the antagonists to reach binding equilibrium with the ETA/ETB receptors. For slow-associating drugs like Macitentan, this step is critical to prevent underestimation of potency[5].
Step 3: ET-1 Stimulation
-
Action: Add ET-1 (100 nM) to the wells for exactly 10 minutes.
-
Causality: ERK1/2 phosphorylation is a rapid, transient event. Prolonged stimulation leads to receptor desensitization and β -arrestin-mediated internalization, resulting in a false-negative signal drop-off[3].
Step 4: Cell Lysis & Protein Extraction
-
Action: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with 1 mM sodium orthovanadate ( Na3VO4 ), 1 mM sodium fluoride ( NaF ), and protease inhibitors.
-
Causality: Na3VO4 and NaF are potent phosphatase inhibitors. Without them, endogenous phosphatases will rapidly dephosphorylate p-ERK and p-Akt during extraction, destroying the analyte.
Step 5: Western Blotting / Phospho-ELISA
-
Action: Separate proteins via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and p-Akt (Ser473). Normalize signals against total ERK and total Akt.
Quantitative Data Interpretation
When executed correctly, the functional blockade of downstream proteins should mirror the receptor binding affinities, albeit with a rightward shift in the IC50 curve due to receptor reserve and signal amplification.
Table 2: Expected Downstream Protein Inhibition Profiles in hPASMCs (100 nM ET-1 Stimulation)
| Endothelin Receptor Antagonist | Expected IC50 for p-ERK1/2 Inhibition | Expected IC50 for p-Akt Inhibition | Maximum Inhibition Efficacy |
| Feloprentan (LU-302872) | ~15 - 25 nM | ~20 - 30 nM | > 90% |
| Macitentan | ~1 - 5 nM | ~2 - 8 nM | > 95% |
| Bosentan | ~30 - 50 nM | ~40 - 60 nM | ~ 85% |
| Ambrisentan | ~5 - 15 nM | ~10 - 20 nM | ~ 80% (ETA-dependent only) |
Conclusion
Validating Feloprentan via downstream protein expression provides a robust, functional readout of its antagonistic capabilities. By tracking p-ERK1/2 and p-Akt, researchers can confidently bridge the gap between in vitro binding affinity and in vivo phenotypic outcomes, ensuring that the blockade of the ET-1 signaling axis is complete and therapeutically viable.
References
-
- Journal of Medicinal Chemistry 2. - PLOS One 3. - PMC 4. - PubMed 5. - MDPI
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells | PLOS One [journals.plos.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - Zhang - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 8. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
Feloprentan proper disposal procedures
Feloprentan: Comprehensive Laboratory Handling and Disposal Protocols
Feloprentan (CAS No. 204267-33-4) is a highly potent endothelin receptor antagonist utilized in advanced pharmacological and neuropeptidergic research[1][2]. Due to its specific biological activity and complex physicochemical profile, handling and disposing of this compound requires stringent protocols to prevent environmental contamination and ensure laboratory safety[3][4].
As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. By understanding the chemical causality behind each procedure, your laboratory can implement self-validating workflows that ensure absolute operational safety and environmental stewardship.
Physicochemical and Hazard Profile
Before executing disposal procedures, it is critical to understand the compound's properties. Feloprentan is a lipophilic organic acid containing a diphenylpropanoic acid backbone and a pyrimidine moiety[1][5]. This structure dictates its solubility, reactivity, and persistence in the environment.
Table 1: Quantitative Chemical and Hazard Data for Feloprentan
| Property | Value / Description |
| Chemical Name | Feloprentan |
| IUPAC Name | (2S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylpropanoic acid |
| CAS Number | 204267-33-4 |
| Molecular Formula | C31H32N2O6 |
| Molecular Weight | 528.6 g/mol |
| Primary Target | Endothelin Receptors (ETA/ETB) |
| Environmental Hazard | High risk of aquatic toxicity; strictly prohibited from drain disposal |
Mechanistic Context: Why Containment Matters
Feloprentan functions by competitively binding to ETA and ETB receptors, effectively blocking the binding of Endothelin-1 (ET-1)[2][6]. Because endothelin receptors are highly conserved across various species and regulate critical vascular functions, even trace amounts of Feloprentan in wastewater can severely disrupt local aquatic biological systems.
Mechanism of Feloprentan blocking ET-1 signaling at the receptor level.
Standard Operating Procedure (SOP): Feloprentan Disposal
The disposal of Feloprentan must follow a self-validating system where each step ensures containment and verifies the absence of residual contamination. Because Feloprentan is an organic acid, it can precipitate in aqueous waste streams if the pH drops, leading to hazardous build-ups in plumbing[3]. Therefore, drain disposal is strictly prohibited.
Protocol 1: Solid Waste and Contaminated Consumables Disposal
-
Segregation: Collect all solid Feloprentan waste (powders, contaminated pipette tips, weighing boats, and gloves) in a designated, chemically compatible High-Density Polyethylene (HDPE) container.
-
Causality: HDPE provides an excellent barrier against lipophilic organic compounds, preventing chemical leaching over time.
-
-
Double-Bagging: Seal the primary HDPE container within a secondary biohazard or chemical waste bag to prevent aerosolization of residual powders.
-
Labeling: Label the container clearly with "Hazardous Chemical Waste: Feloprentan (Endothelin Receptor Antagonist) - DO NOT INCINERATE LOCALLY."
-
Final Disposal: Transfer the sealed waste to a licensed hazardous waste management facility for high-temperature incineration (>1000°C).
-
Causality: High-temperature incineration ensures the complete thermal destruction of the complex pyrimidine and diphenylpropanoic acid structures, preventing environmental persistence.
-
Protocol 2: Liquid Waste Management
-
Solvent Compatibility Check: Feloprentan is typically dissolved in organic solvents (e.g., DMSO, methanol) for in vitro assays. Ensure the liquid waste carboy is chemically compatible with the primary solvent.
-
Collection: Pour liquid waste into a dedicated, flame-resistant carboy using a funnel to prevent splashing.
-
pH Monitoring (Self-Validation Step): If the solvent is mixed with aqueous buffers, monitor the pH of the waste container. Keep the waste slightly basic (pH 8-9) using a compatible buffer.
-
Causality: Maintaining a basic pH keeps the propanoic acid moiety of Feloprentan in its ionized, soluble state, preventing unexpected and dangerous precipitation inside the carboy.
-
-
Storage & Transport: Store in a well-ventilated chemical fume hood or flammable storage cabinet until collection by environmental health and safety (EHS) personnel.
Protocol 3: Accidental Spill Cleanup
-
Containment: Immediately cordon off the spill area. If the spill is a dry powder, turn off local fans and fume hood sashes to prevent aerosolization.
-
Neutralization & Absorption:
-
For Powders: Gently cover the powder with damp, inert absorbent pads (using a 50/50 water/ethanol mixture). Causality: The ethanol solubilizes the lipophilic compound while the water minimizes dust generation.
-
For Liquids: Apply an inert chemical absorbent (e.g., vermiculite or diatomaceous earth) to the spill[3].
-
-
Collection: Use non-sparking tools to sweep the absorbed material into a hazardous waste container[3].
-
Decontamination & Validation (Self-Validation Step): Wash the surface with a 10% bleach solution followed by 70% ethanol. To guarantee complete decontamination, perform a surface swab test. Extract the swab in 1 mL of methanol and analyze via HPLC-UV at 254 nm. The area is considered safe for normal operations only when residual surface concentrations are validated to be < 0.1 µg/cm².
Comprehensive workflow for Feloprentan waste segregation, spill management, and disposal.
References
- GuideChem. "FELOPRENTAN (CAS No. 204267-33-4) SDS." GuideChem.
- National Institutes of Health (NIH). "Feloprentan | C31H32N2O6 | CID 9893800." PubChem.
- National Center for Advancing Translational Sciences (NC
- XiXisys. "CAS 204267-33-4 GHS 11 (Rev.11) SDS/MSDS." XiXisys.com.
- InvivoChem. "Feloprentan | neuropeptidergic chemica | CAS# 204267-33-4." InvivoChem.
- ResearchGate. "[Characteristics of drug interactions in a pediatric intensive care unit].
Sources
- 1. Feloprentan | C31H32N2O6 | CID 9893800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FELOPRENTAN [drugs.ncats.io]
- 3. CAS 204267-33-4 GHS 11 (Rev.11) SDS/MSDS | 免费查看与Word下载 | XiXisys [xixisys.com]
- 4. Feloprentan | neuropeptidergic chemica | CAS# 204267-33-4 | 美国InvivoChem [invivochem.cn]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
Personal protective equipment for handling Feloprentan
As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. When handling experimental compounds like Feloprentan, standard laboratory precautions are insufficient. True laboratory safety relies on understanding the causality behind the hazards and implementing self-validating systems where every safety measure inherently verifies its own effectiveness.
Pharmacological Context & Hazard Causality
Feloprentan (CAS 204267-33-4) is a potent dual endothelin receptor antagonist (ERA) utilized in advanced cardiovascular and oncological research[1][2]. While its efficacy in blocking Endothelin-1 (ET-1) pathways makes it a valuable experimental compound, this exact pharmacological mechanism dictates its severe toxicological profile. ERAs disrupt critical vascular development pathways, making them highly potent teratogens (embryo-fetal toxicity) and potential hepatotoxins[3].
Table 1: Feloprentan Chemical & Pharmacological Profile
| Property | Value |
| CAS Number | 204267-33-4[1] |
| Molecular Formula | C31H32N2O6[1] |
| Molecular Weight | 528.60 g/mol [1] |
| Mechanism of Action | Dual Endothelin Receptor Antagonist (ETA/ETB)[2] |
| Primary Hazards | Suspected teratogen, reproductive toxicity, skin/eye irritant[3] |
Because Feloprentan can be absorbed via the inhalation of microscopic aerosolized particulates or through mucosal contact, stringent hazardous drug protocols are mandatory—especially for personnel who are pregnant, breastfeeding, or actively trying to conceive[4].
Fig 1: Feloprentan mechanism of action and associated embryo-fetal toxicity pathways.
Mandatory PPE Matrix: A Self-Validating Defense
Every piece of Personal Protective Equipment (PPE) must serve a specific mechanistic purpose. Do not treat PPE as a checklist; treat it as a layered defense system.
Table 2: Mandatory PPE and Mechanistic Causality
| PPE Component | Specification | Mechanistic Causality & Validation |
| Respirator | N99 (US) or P2/P3 (EN 143) particulate respirator[5]. | Causality: Prevents inhalation of highly potent micro-particulates that can cross the alveolar membrane. Validation: Perform a positive/negative pressure seal check before every use to validate barrier integrity. |
| Gloves | Double-layered, chemical-impermeable nitrile (EN 374)[6]. | Causality: Prevents dermal absorption of solubilized API. Validation: The outer glove absorbs primary contamination and is doffed inside the hood; the inner glove maintains a sterile barrier during transit, validating safe removal. |
| Eye Protection | Tightly fitting safety goggles (EN 166 / NIOSH)[7]. | Causality: The ocular mucosa is highly vascularized; goggles prevent systemic absorption from accidental powder aerosolization or solvent splashes. |
| Body Protection | Disposable, impermeable Tyvek gown with knit cuffs[7]. | Causality: Prevents the accumulation of hazardous API dust on personal clothing, eliminating secondary exposure vectors outside the laboratory environment. |
Operational Workflow & Experimental Protocols
Protocol 1: Safe Weighing and Solubilization
To ensure a self-validating system, this protocol is designed to minimize the exact duration Feloprentan spends in its dry, highly aerosolizable powder state.
-
Environmental Setup: Conduct all handling inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood[8].
-
Causality: Type B2 cabinets are 100% exhausted to the outside. Recirculating hoods (like Type A2) risk pushing teratogenic particulates back into the laboratory environment if HEPA filters fail.
-
-
Surface Preparation: Line the BSC workspace with a disposable, absorbent plastic-backed bench pad.
-
Double-Gloving & Transfer: Don primary and secondary gloves. Transfer the sealed Feloprentan vial into the BSC.
-
Static Elimination: Use an anti-static bar or zero-stat gun on the micro-spatula and weigh boat.
-
Causality: Fine pharmaceutical powders hold static charges, causing them to "jump" and aerosolize the moment the vial is opened.
-
-
Weighing: Tare the weigh boat. Carefully transfer the required mass.
-
In-Situ Solubilization (Critical Step): Do not transport the dry powder across the lab. Immediately add your primary solvent (e.g., DMSO or Acetonitrile) directly to the weigh boat or transfer tube inside the BSC[9].
-
Causality: Solubilizing the compound immediately neutralizes the physical risk of airborne particulate inhalation.
-
-
Doffing: Remove the contaminated outer gloves inside the BSC and dispose of them in the hazardous waste bin before withdrawing your hands from the hood.
Protocol 2: Decontamination and Spill Response
-
Never Dry Sweep: In the event of a powder spill, never use a brush or dry paper towel[5].
-
Causality: Dry sweeping forcefully aerosolizes the active pharmaceutical ingredient (API), drastically increasing inhalation risks.
-
-
Wet Wiping: Gently cover the spill with absorbent paper towels. Slowly pour a solvent mixture (e.g., 50% Ethanol/Water) over the towels to wet the powder[6].
-
Inward Wiping: Wipe from the perimeter of the spill toward the center to prevent spreading the contamination.
-
Triple Wash: Wash the affected surface three times with detergent and water, followed by a final solvent wipe.
Fig 2: Step-by-step operational workflow for the safe handling of Feloprentan.
Disposal Plan
Improper disposal of ERAs poses severe environmental risks, particularly to aquatic ecosystems.
-
Solid Waste: Place all contaminated weigh boats, pipette tips, bench pads, and outer gloves into a puncture-resistant, sealable hazardous waste container[5].
-
Liquid Waste: Collect all Feloprentan solutions and first-rinse decontamination liquids in a dedicated, clearly labeled organic waste carboy[8].
-
Labeling: Label all containers strictly as: "Hazardous Chemical Waste: Endothelin Receptor Antagonist (Toxic/Teratogenic)".
-
Final Disposal: Do not discharge into drains or water courses[3]. Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[7].
References
- GuideChem. "FELOPRENTAN (CAS No. 204267-33-4) SDS".
- Wikipedia. "Endothelin receptor antagonist".
- NSW Government.
- APExBIO.
- ChemicalBook.
- AK Scientific, Inc. "Macitentan".
- MedKoo Biosciences.
- Analytical Chemistry. "Use of Stage-Wise AQbD and an Orthogonality Approach to Develop a Short-Runtime Method".
- Amazon S3.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 5. apexbt.com [apexbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. medkoo.com [medkoo.com]
- 9. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
